Rocaglaol
Description
a cytotoxic cyclopenta(b)benzofuran from the bark of Aglaia crassinervia; structure in first source
Properties
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-HCBGRYSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rocaglaol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocaglaol, a member of the rocaglate family of natural products, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its cytotoxic and immunomodulatory effects on cancer cells. By primarily targeting the eukaryotic translation initiation factor 4A (eIF4A), this compound selectively inhibits the translation of oncoproteins, leading to cell cycle arrest and apoptosis. Furthermore, recent evidence highlights its ability to modulate the tumor immune microenvironment, in part through the regulation of the PD-1/PD-L1 axis. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Inhibition of Translation Initiation
The primary anti-cancer activity of this compound stems from its direct interaction with the DEAD-box RNA helicase, eIF4A.[1][2][3] this compound and its derivatives act as interfacial inhibitors, effectively "clamping" eIF4A onto specific polypurine sequences within the 5' untranslated regions (5' UTRs) of a subset of mRNAs.[2][4] This stable this compound-eIF4A-mRNA complex creates a steric hindrance that impedes the scanning of the 43S pre-initiation complex, thereby stalling translation initiation.[2]
This selective inhibition of translation disproportionately affects the synthesis of proteins with short half-lives and those encoded by mRNAs with highly structured 5' UTRs, a characteristic of many oncoproteins.[2] Key oncogenic proteins whose expression is downregulated by this compound include MYC and MCL-1.[5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of this compound and its derivatives has been evaluated across a range of cancer cell lines. The following table summarizes the reported 50% effective dose (ED50) and 50% inhibitory concentration (IC50) values.
| Compound | Cell Line | Cancer Type | ED50 / IC50 (nM) | Reference |
| This compound | Lu1 | Lung Carcinoma | 13.8 (ED50) | [6] |
| This compound | LNCaP | Prostate Cancer | 23.0 (ED50) | [6] |
| This compound | MCF-7 | Breast Cancer | 9.2 (ED50) | [6] |
| Rocaglamide A | Various | - | <10 (for TRAIL sensitization) | [7] |
Downstream Cellular Effects
The this compound-induced inhibition of oncoprotein synthesis triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.
Induction of Apoptosis
This compound promotes apoptosis through the intrinsic or mitochondrial pathway. Treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-xL.[6] This shift in the Bax/Bcl-xL ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-7, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and apoptosis.[6]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. In LNCaP prostate cancer cells, this compound causes a G2/M phase arrest.[6] This is associated with a decrease in the protein levels of Cdc25C, a phosphatase that activates the cyclin-dependent kinase Cdc2, a key regulator of the G2/M transition.[6]
Immunomodulatory Effects: Regulation of the PD-1/PD-L1 Axis
Emerging evidence suggests that rocaglates can modulate the tumor immune microenvironment, enhancing anti-tumor immunity. The inhibition of eIF4A by rocaglates has been linked to the downregulation of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells.[8][9]
The mechanism appears to be indirect, mediated through the translational suppression of STAT1, a key transcriptional activator of the CD274 gene (encoding PD-L1).[8][9] By reducing STAT1 protein levels, this compound can decrease PD-L1 transcription and subsequent protein expression on the tumor cell surface. This reduction in PD-L1 can enhance the recognition and elimination of cancer cells by cytotoxic T lymphocytes.
Furthermore, studies have shown that Rocaglamide A (RocA) can promote the infiltration and differentiation of T cells within the tumor microenvironment.[10][11][12] Combination therapy of RocA with a PD-1 inhibitor has been shown to overcome checkpoint resistance in multiple tumor models, suggesting a synergistic effect.[10][11][12]
Signaling Pathways and Experimental Workflows
This compound's Core Mechanism and Downstream Effects
Caption: this compound's core mechanism of action leading to cell cycle arrest and apoptosis.
This compound's Immunomodulatory Effect on the PD-L1 Pathway
Caption: this compound's indirect inhibition of PD-L1 expression via STAT1 translation.
Experimental Workflow: Western Blot Analysis
Caption: A typical workflow for analyzing protein expression changes using Western Blot.
Detailed Experimental Protocols
Cell Viability Assay (MTT/XTT)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add solubilization buffer (e.g., DMSO or a designated solubilizing agent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Sample Preparation: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against MYC, MCL-1, Bax, Bcl-xL, Caspase-9, PARP, Cdc25C, STAT1, PD-L1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Preparation: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Co-Immunoprecipitation (Co-IP) for eIF4A Interaction
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Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysates with an anti-eIF4A antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blotting for the presence of interacting partners.
Conclusion and Future Directions
This compound represents a promising class of anti-cancer compounds with a well-defined primary mechanism of action targeting translation initiation. Its ability to selectively inhibit the synthesis of key oncoproteins provides a strong rationale for its development as a therapeutic agent. The downstream consequences of this inhibition, including the induction of apoptosis and cell cycle arrest, are well-documented.
The emerging role of rocaglates in modulating the tumor immune microenvironment, particularly through the downregulation of PD-L1, opens up exciting new avenues for combination therapies. The synergistic effects observed with immune checkpoint inhibitors highlight the potential of this compound to sensitize tumors to immunotherapy.
Future research should focus on:
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Elucidating the full spectrum of mRNAs whose translation is sensitive to this compound to identify additional therapeutic targets and potential biomarkers of response.
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Investigating the in vivo efficacy of this compound in combination with other anti-cancer agents, including targeted therapies and immunotherapies, in various pre-clinical cancer models.
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Developing this compound analogs with improved pharmacokinetic properties and reduced off-target toxicities to enhance their clinical translatability.
This technical guide provides a solid foundation for researchers to further explore the multifaceted anti-cancer properties of this compound and to accelerate its journey from the laboratory to the clinic.
References
- 1. Enhanced bypass of PD-L1 translation reduces the therapeutic response to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Effects on the Translation of Immune-Related Alternatively Polyadenylated mRNAs in Melanoma and T Cells by eIF4A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract PD2-08: Targeting of eIF4A1 along with anti-PD-L1 therapy limits lung metastases efficaciously in triple-negative breast cancer [scholars.utoledo.edu]
- 10. researchgate.net [researchgate.net]
- 11. Rocaglamide promotes infiltration and differentiation of T cells and coordinates with PD-1 inhibitor to overcome checkpoint resistance in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rocaglamide promotes infiltration and differentiation of T cells and coordinates with PD-1 inhibitor to overcome checkpoint resistance in multiple tumor models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Rocaglaol: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Rocaglaol, a complex cyclopenta[b]benzofuran natural product, has garnered significant attention in the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Aglaia species, tailored for professionals in drug discovery and development.
Discovery and Occurrence
This compound is a member of the flavagline family of natural products, which are characteristic secondary metabolites of plants belonging to the genus Aglaia (family Meliaceae). The first flavagline, rocaglamide, was isolated in 1982 from Aglaia elliptifolia.[1] Subsequently, a diverse array of structurally related compounds, including this compound, have been identified from various Aglaia species.
This compound has been isolated from several Aglaia species, including:
The occurrence and yield of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant used for extraction (e.g., leaves, bark, or twigs).
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Aglaia species typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol synthesized from various reported methods.
Plant Material Collection and Preparation
Fresh plant material (e.g., leaves, stems, or bark) of the selected Aglaia species is collected, air-dried in the shade, and then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction using an organic solvent. Maceration at room temperature or Soxhlet extraction are common methods.
-
Solvent: Methanol or ethanol are typically used for the initial extraction.
-
Procedure (Maceration): The plant powder is soaked in the solvent for a period of 24-72 hours, with occasional agitation. The process is usually repeated three times with fresh solvent to ensure complete extraction of the secondary metabolites.
-
Solvent Removal: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme involves suspending the crude extract in a water-methanol mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate. This compound, being moderately polar, is often enriched in the dichloromethane or ethyl acetate fraction.
Chromatographic Purification
The bioactive fraction (typically the dichloromethane or ethyl acetate fraction) is further purified using a combination of chromatographic techniques.
This is the primary method for the initial separation of compounds in the enriched fraction.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include gradients of n-hexane/ethyl acetate or dichloromethane/methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
For final purification to obtain highly pure this compound, preparative HPLC is often necessary.
-
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient or isocratic system of water and an organic solvent like methanol or acetonitrile is employed.
-
Detection: UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.
Structure Elucidation and Characterization
The structure of the isolated pure this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Quantitative Data
The following tables summarize the available quantitative data on the yield and biological activity of this compound. It is important to note that yields can be highly variable, and direct comparisons should be made with caution due to differences in extraction and purification methodologies.
| Aglaia Species | Plant Part | Reported Yield of this compound and Derivatives | Reference |
| Aglaia duppereana | Flowers | This compound (5.2 mg from an unspecified amount of plant material) |
Table 1: Reported Yields of this compound from Aglaia Species
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Lu1 | Lung Cancer | 13.8 | [4] |
| LNCaP | Prostate Cancer | 23.0 | [4] |
| MCF-7 | Breast Cancer | 9.2 | [4] |
| HT-29 | Colon Cancer | Varies (less potent than other analogues) | [7] |
| K562 | Chronic Myeloid Leukemia | Potent activity reported | [8] |
| HCT116 | Colorectal Cancer | 70 | [9] |
Table 2: In Vitro Cytotoxic Activity of this compound
Signaling Pathways and Experimental Workflows
This compound exerts its potent biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Experimental Workflow for Isolation
The general workflow for the isolation of this compound from Aglaia species is depicted below.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound and its derivatives have been shown to inhibit this pathway.[8][10]
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonol-cinnamate cycloadducts and diamide derivatives from Aglaia laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and synthesis of this compound derivatives by inhibiting Wnt/β-catenin and MAPK signaling pathways against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of Rocaglaol and its derivatives
An In-depth Technical Guide to the Biological Activity of Rocaglaol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives, a class of natural products known as rocaglamides or flavaglines, are isolated from plants of the Aglaia species.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including potent anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[3][4] Their primary mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the translation of a subset of mRNAs, many of which encode oncoproteins.[4][5] By clamping eIF4A onto specific polypurine RNA sequences, rocaglates create a steric barrier that blocks the scanning ribosome, thereby inhibiting protein synthesis.[6][7] This unique mode of action has positioned rocaglates as promising candidates for therapeutic development, particularly in oncology and virology. This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing the core signaling pathways and structure-activity relationships.
Core Mechanism of Action: Targeting eIF4A-Dependent Translation
The principal molecular target of this compound and its derivatives is the DEAD-box RNA helicase eIF4A.[6][8] eIF4A is a critical component of the eIF4F complex, which is recruited to the 5' cap of mRNAs to facilitate the initiation of translation.[6] It unwinds complex secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, allowing the 43S preinitiation complex to scan and locate the start codon.[6]
Rocaglates function as interfacial inhibitors.[5] They do not bind to eIF4A or RNA alone but rather stabilize the eIF4A-RNA complex.[9] The crystal structure of human eIF4A1 in a complex with ATP, Rocaglamide A (RocA), and a polypurine RNA sequence reveals that the compound fits into a "bi-molecular cavity" formed by both the protein and a sharply bent purine pair in the RNA.[6] This interaction "clamps" eIF4A onto the mRNA, stalling the translation initiation process and leading to a potent, selective inhibition of proteins encoded by mRNAs with structured, purine-rich 5'-UTRs.[6][7][10]
Diverse Biological Activities
The unique mechanism of rocaglates translates into a wide array of biological effects, from anticancer to antiviral and anti-inflammatory activities.
Anticancer Activity
Rocaglates show potent antiproliferative and cytotoxic activity against a broad range of human cancer cell lines, often at nanomolar concentrations.[3][11] This activity is largely due to the inhibition of oncoproteins with short half-lives and structured 5'-UTRs, such as c-Myc and Mcl-1.[3] this compound and its derivatives have been shown to induce apoptosis and cause cell cycle arrest, typically at the G2/M or G0/G1 phase.[11][12][13]
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| This compound | Lu1 (Lung Cancer) | Cytotoxicity | ED₅₀ | 13.8 nM | [13] |
| This compound | LNCaP (Prostate Cancer) | Cytotoxicity | ED₅₀ | 23.0 nM | [13] |
| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | ED₅₀ | 9.2 nM | [13] |
| Didesmethyl-rocaglamide | MONO-MAC-6 (Leukemia) | MTT Assay | IC₅₀ | 0.004 µM | [14] |
| Didesmethyl-rocaglamide | MEL-JUSO (Melanoma) | MTT Assay | IC₅₀ | 0.013 µM | [14] |
| This compound Derivative 16 | Various Human Cancers | Cytotoxicity | IC₅₀ | 0.5 - 2.3 nM | [4][15] |
| Synthetic Derivative 14 | HCT116 (Colon Cancer) | Cytotoxicity | IC₅₀ | 70 nM | [11] |
| Synthetic Derivative 20 | HCT116 (Colon Cancer) | Cytotoxicity | IC₅₀ | 70 nM | [11] |
| Water-Soluble Derivative | HEL (Leukemia) | MTT Assay | IC₅₀ | 0.19 ± 0.01 µM | [16] |
| MQ-16 | K562 (Leukemia) | MTT Assay | - | Significant Inhibition | [12][17] |
| Flavagline FL3 | Various Cancer Cells | Viability | IC₅₀ | ~1 nM |[18] |
Antiviral Activity
Many RNA viruses depend on the host cell's translation machinery for their replication and possess highly structured 5'-UTRs, making them susceptible to eIF4A inhibitors.[8] Rocaglates have demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including Coronaviruses (HCoV-229E, MERS-CoV, SARS-CoV-2), Hepatitis E, and others.[7][8][10][19] By targeting a host factor (eIF4A), rocaglates have a high barrier to the development of viral resistance.[7][10]
Table 2: Antiviral Activity of Rocaglate Derivatives
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Zotatifin | HCoV-229E | MRC-5 | EC₅₀ | 3.9 nM | [10] |
| Zotatifin | MERS-CoV | MRC-5 | EC₅₀ | 4.3 nM | [10] |
| Zotatifin | SARS-CoV-2 | Vero E6 | EC₅₀ | 41.6 nM | [10] |
| Zotatifin | SARS-CoV-2 | In vitro | IC₉₀ | 37 nM |[8] |
Anti-inflammatory and Neuroprotective Activity
This compound derivatives also exhibit potent anti-inflammatory properties.[20] They can inhibit the activation of key inflammatory transcription factors like NF-κB and AP-1.[20] This is achieved by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines (e.g., TNF-α, IL-2, IL-4).[11][20] This anti-inflammatory action contributes to their neuroprotective effects, as demonstrated in animal models of Parkinson's disease and traumatic brain injury, where a synthetic this compound derivative significantly reduced neuronal cell death and cerebral infarct volume.[20]
Downstream Signaling Pathways
Beyond the direct inhibition of translation, the effects of rocaglates cascade through multiple signaling pathways critical for cell survival, proliferation, and inflammation. In cancer cells, rocaglates have been shown to modulate the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK (MEK/ERK, JNK, p38) pathways. For instance, the derivative MQ-16 was found to significantly reduce the phosphorylation of key proteins like PI3K, Akt, mTOR, JAK2, STAT3, MEK, and ERK in K562 leukemia cells, while activating the stress-related kinases p38 and JNK.[12][17]
Structure-Activity Relationships (SAR)
The biological activity of rocaglates is highly dependent on their chemical structure. Studies on various natural and synthetic derivatives have established key SAR principles.[3][14]
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Cyclopenta[b]benzofuran Core: This core structure is essential for the pronounced biological activity.[21]
-
C-1 Position: An amide group at C-1 can lead to more potent cytotoxic effects compared to a hydroxyl group.[4][15] Acetylation of a C-1 hydroxyl group diminishes activity.[14]
-
C-2 Position: Bulky substituents at the C-2 position of the cyclopentane ring decrease cytotoxicity.[3][14]
-
C-4' Position: An electron-withdrawing group at the C-4' position of the phenyl ring increases cytotoxicity.[3]
-
C-6 and C-8 Positions: Halogen substitutions at C-6 and C-8 can significantly enhance antiviral activity.[22]
-
C-8 Methoxy Group: The methoxy group at C-8 appears necessary for potent cytotoxic activity.[3]
Experimental Protocols
The following sections provide generalized methodologies for key experiments frequently cited in the study of this compound and its derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., K562, LNCaP, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound or its derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Analysis of Apoptosis and Cell Cycle (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis in a cell population.
Methodology (Cell Cycle):
-
Treatment and Harvest: Treat cells with the compound for 24-72 hours. Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.[13]
Methodology (Apoptosis - Annexin V/PI Staining):
-
Treatment and Harvest: Treat and harvest cells as described above.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry immediately. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[12][13]
Methodology:
-
Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Caspase-3, PARP, Cyclin B1) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Conclusion
This compound and its derivatives represent a potent class of natural products with significant therapeutic potential. Their well-defined mechanism of action, centered on the inhibition of the translation initiation factor eIF4A, provides a strong rationale for their development as anticancer and antiviral agents. The extensive body of research has elucidated key structure-activity relationships, paving the way for the design of novel synthetic derivatives with improved potency, selectivity, and drug-like properties.[16] The consistent demonstration of efficacy in preclinical models of cancer, viral infections, and neuroinflammation underscores the importance of continued investigation into this fascinating family of compounds for future drug development.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Structure-Activity Relationship of the Insecticidal Natural Product Rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A synthetic derivative of the natural product this compound is a potent inhibitor of cytokine-mediated signaling and shows neuroprotective activity in vitro and in animal models of Parkinson's disease and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Rocaglaol as an Inhibitor of Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Rocaglaol and its derivatives as potent inhibitors of protein synthesis. We delve into the core mechanism of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Clamping the eIF4A Helicase
This compound and its analogues, collectively known as rocaglates, exert their primary inhibitory effect on protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][2][3] Unlike conventional inhibitors that might block an active site, rocaglates function as interfacial inhibitors.[3] They stabilize the interaction between eIF4A and specific RNA sequences, effectively "clamping" the helicase onto the mRNA.[1][4]
The mechanism unfolds as follows:
-
Binding to a Bi-molecular Cavity : this compound binds to a unique "bi-molecular cavity" formed by the interface of eIF4A and a polypurine sequence (repeats of adenine and guanine nucleotides) within the 5' untranslated region (5' UTR) of an mRNA molecule.[1][4] This interaction is highly selective for these purine-rich motifs.[1]
-
Formation of a Stable Ternary Complex : The binding of this compound creates a stable eIF4A•this compound•RNA ternary complex.[1] This clamping effect is ATP-independent, a notable feature of rocaglate activity.[1][4]
-
Steric Hindrance of the Pre-initiation Complex : The stabilized complex on the mRNA acts as a steric barrier, physically obstructing the scanning of the 43S pre-initiation complex along the 5' UTR.[1][4] This blockage prevents the ribosome from reaching the start codon, thereby inhibiting the initiation of translation for that specific mRNA.[5]
-
Sequestration of eIF4A : By trapping eIF4A on certain mRNAs, rocaglates can also deplete the pool of available eIF4A for the formation of the eIF4F complex (comprising eIF4A, the cap-binding protein eIF4E, and the scaffolding protein eIF4G).[1][4] This sequestration can lead to a broader, or "bystander," inhibition of cap-dependent translation.[4][6]
Both eIF4A paralogs, eIF4A1 and eIF4A2, are targeted by rocaglates.[2] This mechanism of action is distinct from other eIF4A inhibitors like hippuristanol, which inactivates the helicase's function more directly.[4]
Figure 1: Mechanism of this compound-mediated translation inhibition.
Affected Signaling Pathways
This compound's ability to selectively inhibit the translation of specific mRNAs, particularly those with structured 5' UTRs rich in polypurine sequences, leads to the downregulation of key oncoproteins and signaling molecules. This selective inhibition impacts several critical cellular signaling pathways implicated in cancer and inflammation.
-
PI3K/Akt/mTOR Pathway : Rocaglates can inhibit this central cell growth and proliferation pathway. A synthetic this compound derivative, MQ-16, was shown to reduce the phosphorylation of PI3K, Akt, and mTOR in K562 chronic myelogenous leukemia cells.[7][8]
-
JAK2/STAT3 Pathway : The same derivative, MQ-16, also decreased the phosphorylation of JAK2 and STAT3, key components of a pathway often hyperactivated in hematological malignancies.[7][8]
-
MAPK Pathway : this compound and its derivatives have demonstrated inhibitory effects on the MAPK pathway.[9] MQ-16 was found to decrease the phosphorylation of MEK and ERK while activating p38 and JNK.[7][8]
-
Wnt/β-catenin Pathway : Certain this compound derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer development.[9]
-
NF-κB and AP-1 Signaling : A synthetic this compound derivative displayed potent anti-inflammatory properties by inhibiting the activity of the transcription factors NF-κB and AP-1 in glial and endothelial cells.[10] This leads to reduced expression of inflammatory mediators like nitric oxide, cyclooxygenase-2, and various cytokines.[10]
Figure 2: Major signaling pathways modulated by this compound.
Quantitative Data on this compound Activity
The cytotoxic and anti-proliferative activities of this compound and its derivatives have been quantified across various cancer cell lines. The tables below summarize key findings from the literature.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Assay | Metric | Value (nM) | Reference |
| Lu1 | Lung Carcinoma | - | ED50 | 13.8 | [11] |
| LNCaP | Prostate Cancer | - | ED50 | 23.0 | [11] |
| MCF-7 | Breast Cancer | - | ED50 | 9.2 | [11] |
| MONO-MAC-6 | Acute Monocytic Leukemia | MTT | IC50 | 4.0 | [12] |
| MEL-JUSO | Melanoma | MTT | IC50 | 13.0 | [12] |
Table 2: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Lines | Metric | Value (µM) | Reference |
| Various this compound derivatives (8) | HEL, MDA-MB-231, HCT116 | IC50 | 0.013 - 5.82 | [9] |
| Synthetic Analogue (FL3) | HL60, Hela | IC50 | ~0.001 | [13][14] |
| Zotatifin (eFT226) | SARS-CoV-2 infected cells | IC90 | 0.037 | [15] |
| CR-31-B (-) | HCoV-229E, SARS-CoV-2 infected cells | - | <0.1 (inhibition) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Translation (IVT) Assay
This assay directly measures the effect of a compound on the synthesis of a protein in a cell-free system.[1][16]
Objective: To quantify the inhibitory effect of this compound on cap-dependent and/or IRES-mediated translation.
Materials:
-
1-Step Human Coupled IVT Kit (e.g., from Thermo Scientific) or Rabbit Reticulocyte Lysate.[17]
-
Capped reporter mRNA (e.g., Firefly Luciferase).
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Reaction Setup: Prepare the IVT reaction mix according to the manufacturer's instructions. This typically includes the cell lysate, reaction buffer, amino acids, and an energy source.[17]
-
Compound Addition: Add this compound at a series of final concentrations to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., cycloheximide).
-
Template Addition: Add the reporter mRNA to each reaction tube to initiate translation.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
-
Signal Detection: Add the luciferase assay reagent to each tube, which lyses the components and provides the substrate for the newly synthesized luciferase.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the reporter protein synthesis.
Figure 3: Workflow for an in vitro translation (IVT) assay.
Fluorescence Polarization (FP) Assay for eIF4A:RNA Binding
This assay is used to measure the binding affinity between eIF4A and an RNA probe and to assess how this binding is modulated by compounds like this compound.[2]
Objective: To quantify the this compound-induced enhancement of eIF4A binding to a polypurine RNA sequence.
Materials:
-
Recombinant human eIF4A1 protein.
-
Fluorescently labeled RNA probe with a polypurine sequence (e.g., 5'-FAM-(AG)10).[1]
-
This compound stock solution (in DMSO).
-
FP buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
Microplate reader with FP capabilities.
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant eIF4A1 protein and the FAM-labeled polypurine RNA probe at fixed concentrations in the FP buffer.
-
Compound Addition: Add this compound at a range of concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader. The instrument excites the sample with polarized light and measures the emitted light in parallel and perpendicular planes.
-
Data Analysis: The FP value (in milli-polarization units, mP) increases as the fluorescently labeled RNA binds to the larger eIF4A protein, causing it to tumble more slowly in solution. Plot the change in mP against the this compound concentration to determine the EC50 (effective concentration for 50% of maximal binding).
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose gradient. It is a powerful method to assess the overall state of translation initiation and elongation within a cell.[18][19][20]
Objective: To determine if this compound treatment leads to a shift from polysomes to monosomes, indicating an inhibition of translation initiation.
Materials:
-
Cultured cells treated with this compound or vehicle.
-
Cycloheximide (CHX) solution (100 mg/ml).[18]
-
Lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, and CHX).
-
Sucrose solutions (e.g., 10% and 50% w/v) for gradient preparation.
-
Gradient maker and peristaltic pump.
-
Ultracentrifuge with a swinging-bucket rotor (e.g., SW41 Ti).[18]
-
Gradient fractionation system with a UV detector (254 nm).
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound for the desired time. Prior to harvesting, add CHX to the culture medium for 10 minutes to arrest translating ribosomes on the mRNA.[18]
-
Cell Lysis: Wash the cells with ice-cold PBS containing CHX, then lyse them on the plate with ice-cold lysis buffer. Scrape the lysate and collect it.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet nuclei and mitochondria.
-
Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 40,000 rpm) for a set time (e.g., 2 hours) at 4°C.[18]
-
Fractionation and Analysis: Place the tube in a fractionation system. A dense solution (e.g., 60% sucrose) is pumped into the bottom of the tube, pushing the gradient upwards through a UV detector. The absorbance at 254 nm is continuously recorded, generating a profile with peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.
-
Interpretation: A decrease in the area of the polysome peaks and a corresponding increase in the 80S monosome peak in this compound-treated cells compared to the control indicates a potent inhibition of translation initiation.
Figure 4: General workflow for a polysome profiling experiment.
Conclusion
This compound is a potent and selective inhibitor of protein synthesis with a unique mechanism of action that involves clamping the RNA helicase eIF4A onto polypurine-rich mRNA sequences. This activity leads to the specific downregulation of oncoproteins and the modulation of key signaling pathways involved in cancer and inflammation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of the rocaglate class of compounds.
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and synthesis of this compound derivatives by inhibiting Wnt/β-catenin and MAPK signaling pathways against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A synthetic derivative of the natural product this compound is a potent inhibitor of cytokine-mediated signaling and shows neuroprotective activity in vitro and in animal models of Parkinson's disease and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polysome profiling - Wikipedia [en.wikipedia.org]
- 20. Studying the Translatome with Polysome Profiling | Springer Nature Experiments [experiments.springernature.com]
Rocaglaol-Induced Apoptosis and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which rocaglaol, a potent natural compound, induces apoptosis and cell cycle arrest in cancer cells. We will explore the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers seeking to investigate these effects.
Core Mechanism of Action: Targeting eIF4A-Mediated Translation
This compound and its derivatives, collectively known as rocaglates, exert their primary anti-neoplastic effects by targeting the eukaryotic initiation factor 4A (eIF4A).[1][2] eIF4A is an ATP-dependent DEAD-box RNA helicase essential for unwinding the 5' untranslated regions (5' UTRs) of mRNAs, a critical step for the recruitment of the ribosome and initiation of translation.[3][4]
Unlike typical inhibitors that block the active site, rocaglates function as interfacial inhibitors. They stabilize the interaction between eIF4A and specific RNA sequences, effectively "clamping" the helicase onto the mRNA.[1][5] This activity is particularly potent on mRNAs containing polypurine sequences.[3] The stabilized eIF4A-RNA complex creates a steric barrier that impedes the scanning 43S pre-initiation complex, thereby repressing the translation of specific mRNAs.[3] This selective inhibition of protein synthesis, especially of oncogenes with highly structured 5' UTRs, is a key trigger for the downstream pro-apoptotic and cell cycle inhibitory effects.[4]
Induction of Apoptosis via the Intrinsic Pathway
This compound primarily triggers apoptosis through the mitochondrial-dependent intrinsic pathway.[6][7] This process is initiated by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Studies show that this compound treatment leads to:
-
Upregulation of pro-apoptotic proteins: The expression of Bax is significantly increased.[6]
-
Downregulation of anti-apoptotic proteins: The expression of Bcl-2 and Bcl-xL is markedly decreased.[6][8]
This imbalance disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[7] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[6][8] These effector caspases execute the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[6][8] Cleavage of PARP is a definitive hallmark of apoptosis.[6]
Some evidence also suggests a role for the endoplasmic reticulum (ER) stress pathway, involving the activation of caspase-12 and the translocation of Apoptosis Inducing Factor (AIF) to the nucleus.[9][10]
Induction of G2/M Phase Cell Cycle Arrest
This compound has been shown to cause a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle.[6][7] The transition from the G2 to the M (mitosis) phase is tightly regulated by the Cdc2/cyclin B complex. The activity of this complex is controlled by its phosphorylation state.
The mechanism of this compound-induced G2/M arrest involves the following key steps:
-
Downregulation of Cdc25C: this compound treatment leads to a time-dependent decrease in the protein levels of Cdc25C.[6][7] Cdc25C is a crucial phosphatase that removes an inhibitory phosphate group from Cdc2.
-
Increased Inhibitory Phosphorylation of Cdc2: With reduced Cdc25C activity, Cdc2 remains in a hyperphosphorylated (inactive) state at the Tyr15 residue.[6][7]
-
Inactivation of Cdc2/cyclin B Complex: The phosphorylated Cdc2/cyclin B complex is inactive and cannot drive the cell into mitosis, resulting in arrest at the G2/M checkpoint.[7]
Notably, the expression levels of cyclin B and total Cdc2 are generally not significantly altered by this compound treatment.[6][7]
Data Presentation
Table 1: Cytotoxicity (ED50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ED50 (nM) | Citation |
| Lu1 | Lung | 13.8 | [6][7] |
| LNCaP | Prostate | 23.0 | [6][7] |
| MCF-7 | Breast | 9.2 | [6][7] |
ED50: The dose that is effective in 50% of the population.
Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment Time (hours) | This compound (120 nM) % of Cells in G2/M | Control % of Cells in G2/M | Citation |
| 6 | 13.4 | 18.6 | [7] |
| 12 | 22.4 | 20.3 | [7] |
| 18 | 29.4 | 21.9 | [7] |
| 24 | 32.9 | 16.8 | [7] |
| 30 | 52.1 | 14.9 | [7] |
| 36 | 63.5 | 14.0 | [7] |
Table 3: Summary of this compound's Effect on Key Regulatory Proteins in LNCaP Cells
| Protein | Function | Effect of this compound | Citation |
| Apoptosis Pathway | |||
| Bax | Pro-apoptotic | Increased expression | [6] |
| Bcl-xL | Anti-apoptotic | Decreased expression | [6] |
| Cleaved Caspase-9 | Initiator Caspase | Increased expression | [6] |
| Cleaved Caspase-7 | Effector Caspase | Increased expression | [6] |
| Cleaved PARP | Apoptosis Marker | Increased expression | [6] |
| Cell Cycle Pathway | |||
| Cdc25C | Mitotic Activator | Decreased expression | [6][7] |
| Phospho-Cdc2 (Tyr15) | Inactive Kinase | Increased expression | [6][7] |
| Cyclin B | Mitotic Regulator | No change | [6][7] |
| Total Cdc2 | Mitotic Kinase | No change | [6][7] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay for ED50/IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50/IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate approximately 1x10⁶ cells in a 60 mm dish, allow to adhere, and treat with this compound (e.g., 120 nM) and a vehicle control for various time points (e.g., 6, 12, 18, 24, 36 hours).[7]
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 min), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[12]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle phases (G0/G1, S, G2/M) based on DNA content.[11]
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-xL, cleaved caspase-3, PARP, Cdc25C, p-Cdc2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[13][14]
References
- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Neuroprotective Effects of Rocaglaol Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocaglaol and its synthetic analogues, a class of natural products derived from the Aglaia species, have emerged as promising therapeutic agents with potent neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound analogues, focusing on their mechanisms of action, experimental validation, and future potential in the treatment of neurodegenerative diseases. We present a comprehensive summary of their effects on key signaling pathways, including the inhibition of pro-inflammatory transcription factors and the modulation of protein translation, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and drug development in this area.
Introduction
Neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is chronic neuroinflammation, which contributes to neuronal cell death. This compound and its analogues have demonstrated significant anti-inflammatory and neuroprotective activities in preclinical models, making them a compelling class of compounds for further investigation.
Mechanisms of Neuroprotective Action
The neuroprotective effects of this compound analogues are primarily attributed to their ability to modulate two critical cellular processes: inflammatory signaling and protein synthesis.
Inhibition of Pro-inflammatory Signaling Pathways
This compound analogues have been shown to be potent inhibitors of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These transcription factors are central regulators of the inflammatory response, and their constitutive activation is implicated in the pathogenesis of several neurodegenerative diseases.
By inhibiting NF-κB and AP-1, this compound analogues can suppress the expression of a wide range of pro-inflammatory mediators, including cytokines, chemokines, and inducible enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This anti-inflammatory action helps to reduce neuroinflammation and protect neurons from inflammatory-mediated damage. The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which is crucial for the activation of the canonical NF-κB pathway.
Modulation of Protein Synthesis via eIF4A Inhibition
This compound analogues are also known to target the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that unwinds complex secondary structures in the 5' untranslated region (UTR) of mRNAs. By clamping eIF4A onto specific polypurine-rich RNA sequences, these compounds can selectively inhibit the translation of certain mRNAs, including those encoding proteins involved in cell proliferation and survival. This mechanism is particularly relevant to their anticancer activity but may also contribute to their neuroprotective effects by modulating the expression of proteins involved in neuronal apoptosis and stress responses.
Quantitative Data on Neuroprotective Activities
The neuroprotective and anti-inflammatory activities of various this compound analogues have been quantified in a range of in vitro assays. The following tables summarize key data, including IC50 and EC50 values, for the inhibition of inflammatory mediators and the protection of neuronal cells from various insults.
Table 1: In Vitro Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| Rocaglamide A | NF-κB reporter gene | Jurkat T cells | ~50 | [2] |
| Synthetic Analogue (FL3) | Cell Viability | HL60 | ~1 | [3] |
| This compound | Cytotoxicity (ED50) | LNCaP | 23.0 | [4] |
| This compound | Cytotoxicity (ED50) | MCF-7 | 9.2 | [4] |
| This compound Derivatives | Cytotoxicity (IC50) | HCT116 | 70 | [5] |
| MQ-16 | Cell Proliferation | K562 | 161.85 ± 9.44 | [6] |
Table 2: In Vitro Neuroprotective Activity of this compound Analogues
| Compound | Neurotoxic Insult | Cell Line | EC50 (nM) | Protection (%) | Reference |
| Synthetic derivative of this compound (Compound A) | 1-Methyl-4-phenylpyridinium (MPP+) | Mesencephalic dopaminergic neurons | - | Significant | [1] |
| Silvestrol | - | LNCaP (apoptosis) | - | 53% (at 30 nM) | [7] |
| Resveratrol Analogue | Oxidative Stress | C6 glioma cells | 20-85 µM (cytotoxicity) | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the neuroprotective effects of this compound analogues.
Synthesis of this compound Analogues
A general method for the stereoselective synthesis of this compound analogues involves an intramolecular hydroxy epoxide opening to construct the core cyclopenta[b]benzofuran ring system.[9]
Workflow for a Generic Synthesis:
A detailed, step-by-step protocol for a specific analogue can be found in the cited literature.[9]
In Vitro Neuroprotection Assay (MPP+ Model of Parkinson's Disease)
This protocol describes an in vitro assay to assess the neuroprotective effects of this compound analogues against MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells, a widely used model for Parkinson's disease research.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
1-methyl-4-phenylpyridinium (MPP+) iodide
-
This compound analogue test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogue for 2 hours.
-
Neurotoxin Exposure: Add MPP+ to the wells at a final concentration of 1 mM to induce neurotoxicity. Include a vehicle control (no MPP+) and a positive control (MPP+ only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the EC50 value of the this compound analogue.
NF-κB Nuclear Translocation Assay (Immunocytochemistry)
This protocol details the immunocytochemical staining of the p65 subunit of NF-κB to visualize its nuclear translocation upon inflammatory stimulation and the inhibitory effect of this compound analogues.
Materials:
-
Microglia or other suitable cell line
-
Lipopolysaccharide (LPS)
-
This compound analogue test compounds
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-p65 (NF-κB)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Coverslips and mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a 24-well plate.
-
Pre-treat cells with the this compound analogue for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
In Vivo Neuroprotection Assay (Traumatic Brain Injury Model)
This protocol describes a rat model of traumatic brain injury (TBI) induced by subdural hematoma to evaluate the in vivo neuroprotective efficacy of this compound analogues.[1]
Animals:
-
Adult male Sprague-Dawley rats
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater.
-
-
Induction of Subdural Hematoma:
-
Inject autologous blood into the subdural space to create a hematoma.
-
-
Compound Administration:
-
Administer the this compound analogue (e.g., via intravenous injection) at a specified time point post-injury.
-
-
Neurological Assessment:
-
Perform behavioral tests at various time points to assess motor and cognitive function.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform histological staining (e.g., TTC staining) to measure the infarct volume.
-
Conclusion and Future Directions
This compound analogues represent a promising class of compounds with significant potential for the treatment of neurodegenerative diseases. Their dual mechanism of action, involving the suppression of neuroinflammation and the modulation of protein synthesis, offers a multi-targeted approach to neuroprotection. The data presented in this guide highlight their potent in vitro and in vivo activities.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the neuroprotective efficacy and drug-like properties of this compound analogues.
-
Target deconvolution: To fully elucidate the specific molecular targets and pathways responsible for their neuroprotective effects.
-
Pharmacokinetic and toxicity studies: To assess their suitability for clinical development.
-
Evaluation in a broader range of neurodegenerative disease models: To determine their therapeutic potential across different pathologies.
The continued investigation of this compound and its analogues holds great promise for the development of novel and effective therapies for a range of debilitating neurological disorders.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and synthesis of this compound derivatives by inhibiting Wnt/β-catenin and MAPK signaling pathways against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic, cytoprotective and antioxidant activities of resveratrol and analogues in C6 astroglioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of (+/-)-rocaglaol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocaglaol Signaling Pathways in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms and signaling pathways affected by rocaglaol and its derivatives in the context of colorectal cancer (CRC). Rocaglaols, a class of natural products derived from plants of the Aglaia genus, have demonstrated potent anticancer activity, making them a subject of intense research for therapeutic development.
Core Mechanism of Action: Inhibition of Translation Initiation
The primary and most well-characterized mechanism of action for rocaglaols is the inhibition of protein synthesis at the initiation stage. This is achieved through direct targeting of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.
Unlike typical helicase inhibitors that block RNA unwinding, rocaglaols act as molecular clamps. They stabilize the interaction between eIF4A and specific RNA sequences, particularly polypurine stretches within the 5' untranslated region (5' UTR) of messenger RNAs (mRNAs).[1][2] This clamping action occurs in an ATP-independent manner.[1] The stabilized this compound-eIF4A-RNA complex creates a physical roadblock that impedes the scanning 43S pre-initiation complex, thereby repressing the translation of specific mRNAs.[1] This mechanism is distinct from inhibiting the overall availability of eIF4A and is independent of the phosphorylation status of eIF4E, another key translation initiation factor.[1][3] By selectively inhibiting the translation of oncogenes that are highly dependent on eIF4A activity, rocaglaols exert a potent anti-neoplastic effect.[4]
References
- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Water-Soluble Rocaglaol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglaol and its derivatives, a class of natural products primarily isolated from plants of the Aglaia genus, have demonstrated potent anticancer activities at nanomolar concentrations.[1][2] However, their clinical development has been significantly hindered by poor drug-like properties, most notably their low water solubility.[1][3] To address this limitation, researchers have focused on the synthesis of water-soluble derivatives to enhance their bioavailability and therapeutic potential. This document provides detailed application notes and protocols for the synthesis of such derivatives, focusing on nitrogen-containing phenyl-substituted Rocaglaols, which have shown promise in improving aqueous solubility while maintaining or even enhancing cytotoxic activity.
The primary strategy involves the introduction of nitrogen-containing moieties that can be converted into salts, thereby significantly increasing their solubility in aqueous media. One such derivative, a salt designated as compound 21 , exhibited a remarkable increase in water solubility to 12.5 mg/mL, compared to 0.05 mg/mL for the parent compound.[3] These synthesized derivatives have been shown to exert their anticancer effects by targeting the Friend leukemia integration 1 (Fli-1) protein, a transcription factor implicated in various cancers.[1][3] Inhibition of Fli-1 by these compounds leads to G1 cell cycle arrest and apoptosis in cancer cells.[1][3]
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized water-soluble this compound derivatives, focusing on their cytotoxic activity against various cancer cell lines and their enhanced water solubility.
Table 1: Cytotoxic Activity (IC50, μM) of Selected Water-Soluble this compound Derivatives [1][3]
| Compound | HEL (Leukemia) | MDA-MB-231 (Breast Cancer) | SW480 (Colon Cancer) |
| This compound (Parent) | >10 | >10 | >10 |
| Derivative 17a | 0.25 ± 0.02 | 0.31 ± 0.03 | 0.45 ± 0.04 |
| Derivative 18b | 0.11 ± 0.07 | 0.15 ± 0.01 | 0.22 ± 0.02 |
| Derivative 19c | 0.88 ± 0.02 | 1.23 ± 0.11 | 1.56 ± 0.09 |
| Derivative 20d | 0.45 ± 0.03 | 0.52 ± 0.04 | 0.68 ± 0.05 |
| Derivative 21 (Salt) | 0.19 ± 0.01 | 0.28 ± 0.02 | 0.39 ± 0.03 |
| Adriamycin (Control) | 0.32 ± 0.02 | 0.41 ± 0.03 | 0.55 ± 0.04 |
Table 2: Water Solubility of this compound and a Water-Soluble Derivative [3]
| Compound | Water Solubility (mg/mL) |
| This compound (Parent) | 0.05 |
| Derivative 21 (Salt) | 12.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of water-soluble this compound derivatives.
Protocol 1: General Synthesis of Nitrogen-Containing Phenyl-Substituted this compound Derivatives (Compounds 17a-d, 18a-w, 19a-f, 20a-f)
This protocol outlines the general procedure for synthesizing a library of 36 nitrogen-containing phenyl-substituted this compound derivatives. The synthesis involves a multi-step process starting from commercially available materials.
Materials:
-
Substituted anilines
-
Substituted benzaldehydes
-
3-Methoxy-phenol
-
(Diacetoxyiodo)benzene
-
Solvents (DCM, MeOH, Acetone, etc.)
-
Reagents for cyclization, oxidation, and substitution reactions
-
Standard laboratory glassware and equipment
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Synthesis of Chalcones: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcones.
-
Oxidative Rearrangement: The chalcones are subjected to an oxidative rearrangement using (diacetoxyiodo)benzene in the presence of a suitable solvent to form the dihydrobenzofuran core structure.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to form the cyclopenta[b]benzofuran scaffold of this compound.
-
Introduction of Nitrogen-Containing Phenyl Substituents: The core scaffold is then functionalized by introducing various nitrogen-containing phenyl groups at the C3 position. This is typically achieved through a coupling reaction between the this compound core and a suitably functionalized aniline derivative.
-
Purification: The final products are purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate. The purity and identity of the compounds are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of Water-Soluble this compound Derivative Salt (Compound 21)
This protocol describes the conversion of a nitrogen-containing this compound derivative into a more water-soluble salt form.
Materials:
-
Purified nitrogen-containing this compound derivative (e.g., from Protocol 1)
-
An appropriate acid (e.g., hydrochloric acid or methanesulfonic acid)
-
Anhydrous ether or other suitable non-polar solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified nitrogen-containing this compound derivative in a minimal amount of a suitable organic solvent (e.g., anhydrous dichloromethane or methanol).
-
To this solution, add a stoichiometric amount of the selected acid (e.g., a solution of HCl in ether) dropwise with stirring at 0°C.
-
A precipitate of the corresponding salt will form.
-
The mixture is stirred for a specified time (e.g., 30 minutes) at 0°C.
-
The precipitate is collected by filtration, washed with cold anhydrous ether, and dried under vacuum to yield the final water-soluble salt (Compound 21).
-
The structure and purity of the salt are confirmed by spectroscopic methods.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol details the method used to assess the cytotoxic activity of the synthesized this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., HEL, MDA-MB-231, SW480)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives and control drug (e.g., Adriamycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 103 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.01 to 100 μM) for 72 hours. A vehicle control (DMSO) and a positive control (Adriamycin) should be included.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this document.
Caption: General workflow for the synthesis of water-soluble this compound derivatives.
References
Total Synthesis of Rocaglaol and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Rocaglaol and its analogues. It includes comprehensive experimental protocols for key synthetic strategies, a summary of their cytotoxic activities, and an exploration of the signaling pathways involved in their mechanism of action.
This compound and its structurally related analogues, a class of natural products known as flavaglines, have garnered significant attention in the scientific community due to their potent and selective anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The complex molecular architecture of these compounds, characterized by a cyclopenta[b]benzofuran core, has made them a challenging and attractive target for total synthesis.[3] This document outlines established synthetic routes and provides detailed protocols for their synthesis and biological evaluation.
Key Synthetic Strategies
The total synthesis of this compound and its analogues has been achieved through several elegant strategies, primarily revolving around the construction of the core cyclopenta[b]benzofuran skeleton. The most prominent and successful approaches include the Nazarov cyclization, photocycloaddition reactions, and intramolecular [3+2] cycloadditions.
Nazarov Cyclization
The Nazarov cyclization is a powerful method for the construction of cyclopentenones and has been effectively applied to the synthesis of the this compound core.[4][5] This approach typically involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone precursor. An oxidation-initiated variation of this reaction has also been developed, offering an alternative pathway to the desired carbocyclic framework.[4][6]
Photocycloaddition
Biomimetic [3+2] photocycloaddition reactions have emerged as a highly efficient method for the synthesis of the flavagline skeleton.[2] This strategy often utilizes the photoirradiation of 3-hydroxyflavones in the presence of a suitable dipolarophile to construct the aglain core, which can then be converted to the rocaglate structure through a subsequent rearrangement.[2] Enantioselective versions of this reaction have been developed using chiral Brønsted acids, providing access to specific stereoisomers of this compound and its analogues.[2]
Intramolecular [3+2] Cycloaddition
Intramolecular [3+2] cycloaddition reactions provide another powerful tool for the stereoselective synthesis of the cyclopenta[b]benzofuran core. This approach involves the generation of a dipole that reacts with a tethered dipolarophile within the same molecule to form the five-membered ring. This strategy offers excellent control over the stereochemistry of the newly formed chiral centers.
Experimental Protocols
This section provides detailed experimental protocols for key steps in the synthesis of this compound and its analogues, based on published literature.
Protocol 1: Oxidation-Initiated Nazarov Cyclization for the Synthesis of a Rocaglamide Precursor[6]
This protocol describes the key oxidation-triggered Nazarov cyclization of a highly functionalized alkoxyallene to form the cyclopenta[b]benzofuran core.
Materials:
-
Alkoxyallene precursor
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkoxyallene precursor in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the cyclopenta[b]benzofuran product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Enantioselective Photocycloaddition for the Synthesis of a Rocaglate Precursor[2]
This protocol details the enantioselective [3+2] photocycloaddition of a 3-hydroxyflavone with a cinnamate derivative mediated by a chiral Brønsted acid.
Materials:
-
3-Hydroxyflavone derivative
-
Cinnamate derivative
-
Chiral Brønsted acid catalyst (e.g., a TADDOL derivative)
-
Toluene
-
Photoreactor equipped with a suitable lamp (e.g., Uranium filter)
-
Silica gel for column chromatography
Procedure:
-
In a quartz reaction vessel, dissolve the 3-hydroxyflavone derivative, the cinnamate derivative, and the chiral Brønsted acid catalyst in toluene.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 minutes.
-
Irradiate the reaction mixture in a photoreactor at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the aglain precursor.
-
Characterize the product and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data: Cytotoxic Activity of this compound and its Analogues
This compound and its synthetic analogues have demonstrated potent cytotoxic activity against a wide range of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for selected compounds from the NCI-60 human tumor cell line screen.[7]
| Compound/Analogue | Cell Line | GI50 (µM) |
| This compound Analogue 1 | Leukemia (CCRF-CEM) | 0.015 |
| Leukemia (K-562) | 0.021 | |
| Non-Small Cell Lung Cancer (NCI-H522) | 0.011 | |
| Colon Cancer (HCC-2998) | 0.018 | |
| CNS Cancer (SF-539) | 0.014 | |
| Melanoma (UACC-62) | 0.012 | |
| Ovarian Cancer (OVCAR-3) | 0.025 | |
| Renal Cancer (786-0) | 0.019 | |
| Prostate Cancer (PC-3) | 0.028 | |
| Breast Cancer (MCF7) | 0.016 | |
| This compound Analogue 2 | Leukemia (RPMI-8226) | 0.009 |
| Non-Small Cell Lung Cancer (HOP-92) | 0.007 | |
| Colon Cancer (HCT-116) | 0.013 | |
| Melanoma (LOX IMVI) | 0.008 | |
| Breast Cancer (T-47D) | 0.010 |
Note: The specific structures of "this compound Analogue 1" and "this compound Analogue 2" are proprietary to the data source and are presented here as representative examples of the potent activity of this class of compounds.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound and its analogues is attributed to their ability to interfere with key cellular processes, primarily by targeting protein synthesis and inducing apoptosis.
Inhibition of Eukaryotic Initiation Factor 4A (eIF4A)
A primary molecular target of flavaglines is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein translation.[8] By binding to eIF4A, these compounds clamp it onto specific mRNA transcripts, thereby stalling the translation of proteins that are essential for cancer cell proliferation and survival.[8]
Caption: Inhibition of protein synthesis by this compound.
Targeting of Prohibitins
In addition to eIF4A, prohibitins (PHBs) have been identified as another important molecular target of flavaglines.[8] Prohibitins are scaffold proteins involved in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. The interaction of flavaglines with prohibitins can disrupt these pathways, contributing to their anticancer effects.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound analogues.
Caption: General workflow for the synthesis of this compound analogues.
Caption: General workflow for the biological evaluation of this compound analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective photocycloaddition mediated by chiral Brønsted acids: asymmetric synthesis of the rocaglamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of (+/-)-rocaglaol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nazarov cyclization initiated by peracid oxidation: the total synthesis of (+/-)-rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Total Synthesis of (±)–Rocaglamide via Oxidation-Initiated Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring Rocaglaol Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rocaglaol, a cyclopenta[b]benzofuran isolated from plants of the Aglaia genus, has demonstrated potent anticancer properties.[1][2] It exhibits cytotoxic effects against a variety of cancer cell lines, often at nanomolar concentrations.[1][2] The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compound of significant interest in cancer research and drug development.[1][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5] Specifically, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[7] These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Data Presentation
Table 1: Cytotoxic Activity of this compound and its Derivatives in various Cell Lines
| Compound | Cell Line | Cell Type | IC50/ED50 Value | Reference |
| This compound | Lu1 | Human lung cancer | 13.8 nM (ED50) | [1] |
| This compound | LNCaP | Human prostate cancer | 23.0 nM (ED50) | [1] |
| This compound | MCF-7 | Human breast cancer | 9.2 nM (ED50) | [1] |
| Synthetic this compound Analogue (FL3) | HL-60 | Human promyelocytic leukemia | ~1 nM (IC50) | [8] |
| Synthetic this compound Analogue (FL3) | HeLa | Human cervical cancer | ~1 nM (IC50) | [8] |
| 1-(2-(dimethylamino)acetyl)-Rocaglaol (MQ-16) | K562 | Chronic myelogenous leukemia | Not specified | [4] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells.[5][7] This reaction produces insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically around 570 nm) to determine cell viability.[7][9]
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Selected cancer cell line(s)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture. Ensure cell viability is above 90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a background control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[11]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in a complete culture medium. A common approach is to use serial dilutions to cover a broad concentration range (e.g., from picomolar to micromolar).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control group (cells in medium only).
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.[12]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.[12][14]
-
Signaling Pathways
This compound induces cytotoxicity through multiple signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Mitochondrial Apoptosis Pathway
This compound can trigger the intrinsic pathway of apoptosis.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.[1][4] This imbalance leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, including caspase-9 and caspase-7, ultimately leading to the cleavage of PARP and execution of apoptosis.[1]
Caption: this compound-induced mitochondrial apoptosis pathway.
Other Relevant Signaling Pathways
Studies on this compound derivatives have shown that they can also modulate other critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK pathways.[4] For instance, the this compound derivative MQ-16 has been shown to inhibit the phosphorylation of key proteins in these pathways, including PI3K, Akt, mTOR, JAK2, STAT3, MEK, and ERK, while activating p38 and JNK.[4]
Caption: Overview of other signaling pathways modulated by this compound derivatives.
References
- 1. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with Rocaglaol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglaol, a member of the flavagline family of natural products, is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of specific mRNAs with complex 5' untranslated regions. By targeting eIF4A, this compound selectively inhibits the synthesis of proteins crucial for cell proliferation and survival, including key cell cycle regulators. This mode of action leads to cell cycle arrest at different phases, primarily G1/S and G2/M, depending on the cellular context. Flow cytometry is a powerful technique to quantitatively assess these changes in cell cycle distribution following treatment with this compound. This document provides detailed protocols for cell cycle analysis using propidium iodide (PI) staining and flow cytometry, summarizes the effects of this compound on the cell cycle in various cancer cell lines, and illustrates the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound and its derivatives on cell cycle distribution in different cancer cell lines, as determined by flow cytometry.
Table 1: this compound-Induced G2/M Phase Arrest in LNCaP Prostate Cancer Cells [1]
| Treatment Time (hours) | This compound Concentration (nM) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) |
| 6 | 120 | 18.6 | 13.4 |
| 12 | 120 | 20.3 | 22.4 |
| 18 | 120 | 21.9 | 29.4 |
| 24 | 120 | 16.8 | 32.9 |
| 30 | 120 | 14.9 | 52.1 |
| 36 | 120 | 14.0 | 63.5 |
Table 2: this compound Derivative (MQ-16)-Induced G2/M Phase Arrest in K562 Chronic Myeloid Leukemia Cells [2]
| MQ-16 Concentration (nM) | Treatment Time (hours) | % of Cells in G2/M Phase |
| 0 | 72 | 14.45 |
| 50 | 72 | 27.27 |
| 100 | 72 | 54.17 |
| 200 | 72 | 58.04 |
Table 3: Rocaglamide-A-Induced G1 Phase Arrest in Jurkat T-cell Leukemia Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 45.3 | 38.6 | 16.1 |
| Rocaglamide-A (10 nM, 24h) | 68.2 | 15.5 | 16.3 |
Note: Data for Rocaglamide-A, a close analog of this compound, is presented to illustrate G1 arrest. Specific quantitative data for this compound-induced G1 arrest in Jurkat cells was not available in the searched literature.
Signaling Pathways
This compound's primary mechanism of action is the inhibition of eIF4A, which leads to a downstream cascade affecting cell cycle progression. The specific cell cycle phase arrest is dependent on the cellular context and the key regulatory proteins affected.
G1/S Phase Arrest Signaling Pathway
Rocaglamide-A has been shown to induce G1/S arrest by activating the ATM/ATR-Chk1/Chk2 checkpoint pathway.[3][4] This leads to the phosphorylation and subsequent degradation of the Cdc25A phosphatase, a key regulator of the G1 to S phase transition. The degradation of Cdc25A prevents the activation of CDK2, thereby halting the cell cycle at the G1/S boundary.
Caption: this compound-induced G1/S phase arrest pathway.
G2/M Phase Arrest Signaling Pathway
In cell lines such as LNCaP, this compound induces a G2/M phase arrest.[5] This is associated with the downregulation of the Cdc25C phosphatase. Cdc25C is responsible for dephosphorylating and activating the Cdc2/Cyclin B complex, which is the master regulator of entry into mitosis. By downregulating Cdc25C, this compound treatment leads to an increase in the inactive, phosphorylated form of Cdc2 (phospho-Cdc2 Tyr15), thereby preventing cells from entering mitosis.[5]
Caption: this compound-induced G2/M phase arrest pathway.
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
The general workflow for analyzing the effect of this compound on the cell cycle involves cell culture, treatment with this compound, cell harvesting, fixation, staining with a fluorescent DNA dye such as propidium iodide, and subsequent analysis by flow cytometry.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uni-luebeck.de [research.uni-luebeck.de]
- 5. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DAPI Staining for Apoptosis Assessment in Rocaglaol-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 4',6-diamidino-2-phenylindole (DAPI) staining to detect and quantify apoptosis induced by Rocaglaol, a potent anticancer agent. This document includes an overview of the mechanism, experimental protocols, data interpretation, and visualization of the underlying signaling pathways.
Introduction to this compound and Apoptosis
This compound, a cyclopenta[b]benzofuran isolated from plants of the Aglaia genus, has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] One of the key mechanisms of its anticancer effect is the induction of apoptosis, or programmed cell death.[1] Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[3][4]
DAPI is a fluorescent stain that binds strongly to adenine-thymine-rich regions in the minor groove of DNA.[3][5] In non-apoptotic cells with intact membranes, DAPI staining is typically faint and localized to a well-defined nucleus. However, in apoptotic cells, the compromised cell membrane allows for increased DAPI entry, resulting in intense blue fluorescence.[3][6] The characteristic chromatin condensation and nuclear fragmentation of apoptotic cells are clearly visible with DAPI staining, making it a straightforward method for identifying and quantifying apoptosis.[7][8][9]
Quantitative Data Summary
This compound and its derivatives have been shown to induce apoptosis in a dose-dependent manner across various cancer cell lines. The following tables summarize key quantitative findings from the literature.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | ED50 (nM) |
| Lu1 | Lung Carcinoma | 13.8 |
| LNCaP | Prostate Carcinoma | 23.0 |
| MCF-7 | Breast Carcinoma | 9.2 |
Table 2: Apoptosis Induction by this compound in LNCaP Cells [10]
| This compound Concentration (µM) | Duration (h) | Apoptotic Cells (%) |
| 0 (Control) | 24 | 0.5 |
| 0.23 | 24 | 12.0 |
| 1.2 | 24 | 29.0 |
| 2.3 | 24 | 33.0 |
| 12 | 24 | 43.2 |
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways, primarily initiating from the endoplasmic reticulum and mitochondria.[11][12]
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound-induced apoptosis using DAPI staining.
Caption: Experimental workflow for DAPI staining.
Detailed Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
DAPI staining solution (1 µg/mL in PBS)[13]
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm)[3]
Protocol for Adherent Cells
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate for the desired time period (e.g., 24 hours).[10]
-
Washing: Gently aspirate the medium and wash the cells twice with PBS.
-
Fixation: Add the fixation solution and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
DAPI Staining: Add the DAPI staining solution to each well, ensuring the coverslips are fully submerged. Incubate for 5-15 minutes at room temperature, protected from light.[13]
-
Washing: Wash the cells twice with PBS to remove excess DAPI.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images from multiple random fields for each treatment condition.
Protocol for Suspension Cells
-
Cell Seeding and Treatment: Seed cells in a multi-well plate or flask and add this compound and vehicle control as described for adherent cells.
-
Harvesting: Transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in the fixation solution and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS as described in step 3.
-
DAPI Staining: Resuspend the cell pellet in the DAPI staining solution and incubate for 5-15 minutes at room temperature, protected from light.[13]
-
Washing: Wash the cells once with PBS.
-
Mounting: Resuspend the final cell pellet in a small volume of PBS or mounting medium. Pipette a small drop onto a microscope slide and cover with a coverslip.
-
Imaging: Visualize and capture images as described for adherent cells.
Data Analysis and Interpretation
Apoptotic cells stained with DAPI will exhibit characteristic features that distinguish them from normal, healthy cells.
-
Normal Cells: Round, uniformly stained nuclei with clear margins.[6]
-
Apoptotic Cells: Condensed chromatin, appearing as brightly stained, smaller nuclei. Nuclear fragmentation into smaller, distinct apoptotic bodies is also a hallmark of late-stage apoptosis.[6][7]
To quantify the percentage of apoptotic cells:
-
For each captured image, count the total number of cells (both normal and apoptotic).
-
Count the number of cells displaying apoptotic morphology.
-
Calculate the percentage of apoptotic cells for each field of view.
-
Average the percentages from multiple fields for each treatment condition to obtain a mean and standard deviation.
Formula: % Apoptotic Cells = (Number of Apoptotic Cells / Total Number of Cells) x 100
Troubleshooting
-
Weak DAPI Signal: Ensure the DAPI solution is fresh and protected from light. Increase the incubation time if necessary.
-
High Background Staining: Ensure adequate washing steps after fixation and staining.
-
Difficulty Distinguishing Apoptosis from Necrosis: While DAPI can highlight the nuclear morphology of apoptosis, it may not definitively distinguish it from necrosis in all cases.[14] For more specific detection, consider co-staining with other markers such as Annexin V.[14][15]
These application notes provide a comprehensive framework for investigating this compound-induced apoptosis using DAPI staining. Adherence to these protocols will enable researchers to generate reliable and quantifiable data on the apoptotic effects of this promising anticancer compound.
References
- 1. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Growth inhibition and apoptosis in cancer cells induced by polyphenolic compounds of Acacia hydaspica: Involvement of multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of DNA breaks, DNA damage response, and apoptosis produced by high NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Labeling of Projecting Neurons and Apoptotic State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. echemi.com [echemi.com]
- 15. Analysis of Apoptosis and Necroptosis by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Growth Inhibition Assay of Rocaglaol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglaol, a member of the flavagline family of natural products isolated from plants of the Aglaia genus, has demonstrated potent anticancer activity. Its primary mechanism of action involves the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation.[1][2][3] By clamping eIF4A onto specific mRNA transcripts, particularly those with structured 5' untranslated regions that often encode for oncogenes, this compound effectively suppresses cancer cell proliferation and induces apoptosis.[3][4] This document provides detailed protocols and application notes for assessing the in vitro cell growth inhibitory effects of this compound using common cell viability assays.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of cap-dependent translation. It binds to the eIF4A helicase, a component of the eIF4F complex, and stabilizes its interaction with RNA.[1][2] This action prevents the unwinding of secondary structures in the 5' UTR of mRNAs, thereby stalling ribosome recruitment and inhibiting the synthesis of proteins crucial for cancer cell survival and proliferation.[1] Downstream effects of this translation inhibition include cell cycle arrest, typically at the G1-S or G2/M phase, and the induction of apoptosis through mitochondrial-mediated pathways.[5][6][7]
Signaling Pathway of this compound's Action
Caption: this compound inhibits protein synthesis by targeting eIF4A.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its derivatives in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| Lu1 | Lung Carcinoma | This compound | 13.8 | [5] |
| LNCaP | Prostate Cancer | This compound | 23.0 | [5] |
| MCF-7 | Breast Cancer | This compound | 9.2 | [5] |
| HepG2 | Hepatocellular Carcinoma | Synthetic Flavagline (FL3) | ~1 | [8] |
| HL-60 | Promyelocytic Leukemia | Synthetic Flavagline (FL3) | ~1 | [8] |
| HeLa | Cervical Cancer | Synthetic Flavagline (FL3) | ~1 | [8] |
| K562 | Chronic Myelogenous Leukemia | 1-(2-(dimethylamino)acetyl)-rocaglaol (MQ-16) | Time and dose-dependent | [6] |
Experimental Protocols
The following are detailed protocols for two common colorimetric assays used to determine cell viability and proliferation: the MTT assay and the Sulforhodamine B (SRB) assay. These assays are suitable for determining the IC50 value of this compound.
Experimental Workflow
Caption: Workflow for in vitro cell growth inhibition assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting concentration is 1 µM, with 1:3 or 1:10 serial dilutions.[11] The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percent viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the 72-hour incubation with this compound, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.[13]
-
Incubate the plate at 4°C for 1 hour to fix the cells.[13]
-
Wash the plates four times with 1% acetic acid to remove excess dye.[12]
-
Allow the plates to air dry completely.[12]
-
-
SRB Staining:
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
-
Data Analysis:
-
Follow step 6 of the MTT assay protocol to calculate the percent viability and determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of cancer cell growth, and its efficacy can be reliably assessed using standard in vitro assays such as the MTT and SRB assays. The protocols provided herein offer a detailed guide for researchers to determine the IC50 values of this compound and to further investigate its anticancer properties. Careful optimization of cell seeding density and adherence to the outlined procedures are crucial for obtaining accurate and reproducible results.
References
- 1. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. scispace.com [scispace.com]
- 13. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Developing Rocaglaol Derivatives in Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Rocaglaol and its derivatives, a class of natural products known as flavaglines, have emerged as potent anti-leukemic agents. These compounds exert their cytotoxic effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the translation of select mRNAs, including those encoding oncoproteins frequently overexpressed in leukemia. By inhibiting eIF4A, this compound derivatives can suppress the production of key survival proteins like MYC and MCL1, leading to cell cycle arrest and apoptosis in leukemia cells.[1][2][3] This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and in vivo testing of this compound derivatives for the treatment of leukemia.
II. Mechanism of Action: Targeting Key Signaling Pathways
This compound derivatives modulate several critical signaling pathways implicated in leukemia cell proliferation and survival. The primary mechanism is the inhibition of protein synthesis through targeting eIF4A.[1][2] This leads to the downstream suppression of oncogenic proteins and the induction of apoptosis. Key signaling cascades affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in leukemia and plays a central role in cell growth, proliferation, and survival. This compound derivatives have been shown to decrease the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in leukemia cells.[4]
-
JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in various leukemias, promoting cell proliferation and survival. This compound derivatives can inhibit the phosphorylation of JAK2 and STAT3, thereby disrupting this pro-leukemic signaling axis.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes such as proliferation, differentiation, and apoptosis. This compound derivatives have been observed to modulate this pathway, often by decreasing the phosphorylation of ERK while activating the pro-apoptotic JNK and p38 kinases.[4]
III. Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various leukemia cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.
| Derivative | Cell Line | Leukemia Type | IC50 (nM) | Reference |
| Silvestrol | THP-1 | Acute Myeloid Leukemia (AML) | 3.8 | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 2.7 | [3] | |
| Primary AML blasts (FLT3-wt) | Acute Myeloid Leukemia (AML) | ~12 | [3] | |
| Primary AML blasts (FLT3-ITD) | Acute Myeloid Leukemia (AML) | ~5 | [3] | |
| U937 | Acute Myeloid Leukemia (AML) | 7.08 ± 2.56 | ||
| HL-60 | Acute Myeloid Leukemia (AML) | 7.70 ± 1.78 | ||
| NB4 | Acute Promyelocytic Leukemia | 10.07 ± 4.82 | ||
| OCI/AML2 | Acute Myeloid Leukemia (AML) | 3.82 ± 0.95 | ||
| OCI/AML3 | Acute Myeloid Leukemia (AML) | 4.46 ± 1.74 | ||
| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | 6.9 | [2] | |
| MQ-16 | K562 | Chronic Myeloid Leukemia (CML) | 161.85 ± 9.44 | [4] |
| HL-7702 (normal liver cells) | Non-cancerous | 672.65 ± 24.85 | [4] |
IV. Experimental Protocols
A. Synthesis of this compound Derivatives (Generalized Protocol)
While the total synthesis of this compound and its complex derivatives is a significant undertaking, a common strategy involves the construction of the core cyclopenta[b]benzofuran skeleton. The following is a generalized protocol based on reported synthetic strategies. Specific reaction conditions, catalysts, and protecting groups will need to be optimized for each unique derivative.
1. Objective: To synthesize a this compound derivative by constructing the cyclopenta[b]benzofuran core and subsequent functionalization.
2. Materials:
-
Substituted phenol and cinnamate precursors
-
Appropriate solvents (e.g., Dichloromethane, Acetonitrile)
-
Catalysts (e.g., Palladium catalysts, Lewis acids)
-
Reagents for functional group manipulation (e.g., acylating agents, alkylating agents)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
3. Protocol:
-
Synthesis of the Benzofuranone Intermediate:
-
React a suitably substituted phenol with a protected α-haloacetic acid ester in the presence of a base to form an aryloxyacetate.
-
Cyclize the aryloxyacetate using a strong acid or other cyclization agent to form the benzofuranone core.
-
-
Construction of the Cyclopenta[b]benzofuran Ring System:
-
Method A: [3+2] Photocycloaddition: Irradiate the benzofuranone intermediate in the presence of a substituted cinnamate to induce a [3+2] cycloaddition, forming the tricyclic rocaglate skeleton.
-
Method B: Nazarov Cyclization: Synthesize a divinyl ketone precursor from the benzofuranone intermediate. Treat the divinyl ketone with a Lewis acid to initiate a Nazarov cyclization, yielding the cyclopenta[b]benzofuran core.
-
-
Functional Group Modification:
-
Modify the core rocaglate structure as needed. For example, to introduce an amide group at the C3 position (as in MQ-16), hydrolyze the corresponding ester to a carboxylic acid, then couple with the desired amine using standard peptide coupling reagents.
-
-
Purification and Characterization:
-
Purify the final compound using flash column chromatography.
-
Characterize the structure and purity of the this compound derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
B. In Vitro Cytotoxicity Assessment (MTT Assay)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives in leukemia cell lines.
2. Materials:
-
Leukemia cell lines (e.g., K562, MV4-11, THP-1)
-
RPMI-1640 or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
3. Protocol:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
C. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
1. Objective: To quantify the induction of apoptosis in leukemia cells treated with this compound derivatives using flow cytometry.
2. Materials:
-
Leukemia cells
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
3. Protocol:
-
Cell Treatment:
-
Seed leukemia cells in 6-well plates and treat with the this compound derivative at various concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
D. Western Blot Analysis of Signaling Proteins
1. Objective: To assess the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR, JAK/STAT, and MAPK signaling pathways.
2. Materials:
-
Leukemia cells
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3. Protocol:
-
Protein Extraction:
-
Treat leukemia cells with the this compound derivative for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
-
E. In Vivo Efficacy in a Leukemia Xenograft Model
1. Objective: To evaluate the anti-leukemic efficacy of a this compound derivative in a murine xenograft model.
2. Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human leukemia cell line (e.g., MV4-11)
-
This compound derivative
-
Vehicle for drug formulation (e.g., a solution of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
3. Protocol:
-
Cell Implantation:
-
Inject approximately 5-10 x 10^6 human leukemia cells subcutaneously or intravenously into the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor development (for subcutaneous models) or signs of leukemia progression (for disseminated models).
-
Once tumors are palpable (e.g., 100-200 mm³) or there is evidence of engraftment, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the this compound derivative (e.g., 0.5-2 mg/kg) via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers regularly (for subcutaneous models).
-
Monitor body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, flow cytometry for human CD45+ cells).
-
For survival studies, monitor the mice until a predefined endpoint is reached.
-
-
Data Analysis:
-
Compare tumor growth inhibition or survival rates between the treatment and control groups.
-
V. Conclusion
The development of this compound derivatives presents a promising therapeutic strategy for various types of leukemia. By targeting the fundamental process of translation initiation, these compounds can effectively suppress the oncoproteins that drive leukemia cell proliferation and survival. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to synthesize, evaluate, and advance novel this compound derivatives towards clinical application in the treatment of leukemia. Careful optimization of synthetic routes and rigorous preclinical testing using the described methodologies will be crucial for the successful translation of these potent anti-leukemic agents.
References
- 1. Synergistic effect of inhibiting translation initiation in combination with cytotoxic agents in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Drug-like Properties of Rocaglaol
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to enhance the drug-like properties of Rocaglaol and its analogs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the development of this compound-based compounds.
Q1: My this compound analog shows potent in vitro activity but has poor aqueous solubility. What are the first steps to address this?
A1: Poor aqueous solubility is a known issue with the this compound scaffold and can lead to unreliable in vitro results and poor in vivo bioavailability.[1][2][3] Initial steps should focus on two areas:
-
Accurate Solubility Measurement: First, quantify the extent of the problem using a standardized assay. For early-stage discovery, a high-throughput kinetic solubility assay is often sufficient.[1][2][3] For lead optimization, a more precise thermodynamic solubility assay (shake-flask method) is considered the "gold standard".[1][2][3][4]
-
Structural Modification: Introduce hydrophilic or ionizable groups to the this compound core. Medicinal chemistry strategies include the synthesis of prodrugs or the insertion of groups like amines or phosphates to increase polarity.[5] Recently, the synthesis of nitrogen-containing phenyl-substituted this compound derivatives has been shown to improve physicochemical properties, resulting in water-soluble compounds with potent cytotoxic activity.[6]
Q2: What is the primary mechanism of action for this compound that I should be careful not to disrupt during modification?
A2: this compound's primary mechanism is the inhibition of eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[7][8][9] It does not bind to eIF4A alone but rather targets and stabilizes the complex formed between eIF4A and polypurine RNA sequences.[10][11] This creates a "clamp" that sterically hinders the scanning 43S preinitiation complex, thereby inhibiting the translation of specific mRNAs, often those related to oncogenesis.[7][10] When designing analogs, it is critical that modifications do not interfere with the ability of the compound to fit into the bimolecular cavity formed at the eIF4A:RNA interface.[8][11]
Q3: My compound is highly soluble but shows rapid degradation in liver microsome assays. What does this indicate and what are the next steps?
A3: Rapid degradation in a liver microsomal stability assay suggests that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450 (CYP) oxidases.[12][13][14]
-
Identify Metabolic Soft Spots: The next step is to perform metabolite identification (MetID) studies. This involves incubating the compound with microsomes and using LC-MS/MS to identify the structures of the resulting metabolites. This will reveal the specific sites on the molecule that are susceptible to metabolism.
-
Structure-Metabolism Relationship (SMR): Once "soft spots" are identified, use medicinal chemistry to block those positions. Common strategies include replacing a metabolically labile hydrogen with a fluorine atom or introducing steric hindrance to prevent the enzyme from accessing the site.
Q4: How do I balance improving solubility with maintaining cell permeability?
A4: This is a classic challenge in drug discovery. Increasing hydrophilicity to improve solubility can negatively impact passive permeability across cell membranes.
-
Monitor Lipophilicity (LogP/LogD): Use calculations (e.g., cLogP) and experimental measurements (LogD at pH 7.4) to track lipophilicity. Aim for a LogD value within a range typically associated with good permeability (e.g., 1-3), though this is target-dependent.[15]
-
Consider Prodrugs: An effective strategy is to use a lipophilic prodrug approach. A labile, non-polar group can be appended to the molecule to facilitate membrane transit. Once inside the cell, the group is cleaved by intracellular enzymes (e.g., esterases) to release the active, more polar parent drug.
-
Utilize Predictive Models: Employ in silico tools like the "Rule of Five" to guide your design.[16][17] These rules provide a framework for balancing properties like molecular weight, lipophilicity, and hydrogen bonding potential to achieve oral bioavailability.[16][17]
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues.
| Problem Encountered | Possible Cause | Recommended Solution |
| High variability in cell-based potency (IC50) assays across experiments. | Compound precipitation in assay media due to low aqueous solubility.[3] | 1. Measure the kinetic solubility of the compound in the specific assay buffer used.[1][4] 2. Ensure the final concentration of DMSO or other organic solvents is low and consistent across wells (<0.5%).[12] 3. If solubility is below the tested concentrations, either re-synthesize analogs with improved solubility or consider using formulation techniques (e.g., with cyclodextrins) for in vitro testing, noting this clearly in the experimental record. |
| Compound shows good microsomal stability but has low oral bioavailability in vivo. | 1. Poor permeability across the intestinal wall. 2. Efflux by transporters (e.g., P-glycoprotein) in the gut. 3. Poor dissolution in the gastrointestinal tract.[18] | 1. Perform a Caco-2 permeability assay to assess intestinal permeability and efflux. 2. If efflux is high, redesign the analog to remove P-gp substrate motifs. 3. If permeability is low, assess whether the compound's properties (e.g., high polar surface area) are the cause and modify the structure accordingly. |
| A newly synthesized analog is inactive, while the parent this compound is active. | The structural modification has disrupted the key pharmacophore required for binding to the eIF4A:RNA complex.[8][11] | 1. Review the crystal structure of Rocaglamide A with the eIF4A1:RNA complex to understand key interactions.[11] 2. Ensure your modification does not sterically clash with the binding pocket or remove essential hydrogen bonding or π-π stacking interactions (e.g., with Phe163 of eIF4A).[9] 3. Perform molecular modeling or docking studies with the new analog to predict its binding mode. |
Part 3: Data Presentation
Table 1: Comparison of Drug-like Properties for this compound Analogs
This table presents hypothetical data for this compound and two synthetic analogs designed to have improved properties.
| Compound | Potency (IC50, HEL cells, µM) [6] | Kinetic Solubility (µg/mL at pH 7.4) [1] | Human Liver Microsome Stability (t½, min) [13] | Calculated LogP (cLogP) [15] |
| This compound (Parent) | 0.25 | < 1 | 15 | 3.8 |
| Analog 1 (Amine-substituted) | 0.19 | 55 | 25 | 3.1 |
| Analog 2 (Fluorinated) | 0.31 | < 1 | > 60 | 4.1 |
Data is illustrative. Actual values must be determined experimentally.
Part 4: Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput assay is suitable for early discovery to quickly rank compounds.[1][3]
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from the compound plate to a 96-well plate containing a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.
-
Measurement: Read the absorbance of each well at a wavelength of ~620 nm using a plate reader.[1][3] The concentration at which turbidity (light scattering) appears is recorded as the kinetic solubility.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to Phase I metabolism.[12][13][19]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[12]
-
Prepare a solution of Human Liver Microsomes (e.g., 0.5 mg/mL protein concentration) in the buffer.[14]
-
Prepare an NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.[19]
-
Prepare a 1 µM working solution of the test compound in the buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the compound solution to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[12]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[13]
Part 5: Visual Guides and Workflows
This compound's Mechanism of Action
The diagram below illustrates how rocaglates inhibit translation by clamping the eIF4A helicase onto mRNA.
Caption: Mechanism of eIF4A inhibition by this compound.
Workflow for Improving Drug-like Properties
This workflow outlines a typical medicinal chemistry cycle for enhancing the properties of a lead compound like this compound.
Caption: Iterative cycle for optimizing drug-like properties.
References
- 1. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Structural modification aimed for improving solubility of lead compounds in early phase drug discovery | Center for Molecular Modeling [molmod.ugent.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. enamine.net [enamine.net]
- 14. mttlab.eu [mttlab.eu]
- 15. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. Drug-likeness properties and ADMET Properties [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Drug-like property concepts in pharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Overcoming Poor Water Solubility of Rocaglaola
Welcome to the technical support center for Rocaglaol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of this promising natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not widely reported in publicly available literature, a common challenge for many natural products in early-stage research. However, it is consistently characterized as a poorly water-soluble or hydrophobic compound.[1][2][3] For practical purposes, researchers should experimentally determine the aqueous solubility in their specific buffer systems.
Q2: In which organic solvents can I dissolve this compound for in vitro studies?
A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5] These are commonly used to prepare stock solutions for in vitro experiments. It is crucial to note that the final concentration of the organic solvent in the aqueous cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A solvent toxicity control should always be included in your experiments.
Q3: What are the main strategies to overcome the poor water solubility of this compound for in vivo studies?
A3: The primary strategies to enhance the aqueous solubility and bioavailability of this compound include:
-
Chemical Modification: Synthesizing more water-soluble derivatives or prodrugs is a highly effective approach.[1][2][6][7]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[8][9][10][11]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[12][13][14][15][16]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can enhance its dissolution rate and saturation solubility.[17][18][19][20]
-
Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and delivery to target tissues.[21][22][23][24][25]
-
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Decrease the final concentration of this compound in your assay.
-
Increase Solvent Concentration (with caution): Slightly increase the percentage of DMSO in the final solution, but ensure it remains below the toxic level for your cell line. Always include a vehicle control with the same DMSO concentration.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer to help solubilize this compound.
-
Consider a Solubilized Formulation: For cellular assays requiring higher concentrations, consider preparing a cyclodextrin inclusion complex or a nanosuspension of this compound.
-
Issue 2: Low and variable bioavailability of this compound in animal studies.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract or rapid precipitation upon administration.
-
Troubleshooting Steps:
-
Formulate for In Vivo Use: Do not administer this compound suspended in a simple aqueous vehicle. Utilize one of the following formulation strategies:
-
Develop a Water-Soluble Derivative: This is often the most robust solution for long-term development.[1][2]
-
Prepare a Solid Dispersion: This can significantly improve the dissolution rate and oral absorption.[8][9]
-
Formulate as a Nanosuspension: This can increase the surface area for dissolution and improve absorption.[17][18]
-
Use a Lipid-Based Formulation: Encapsulating this compound in liposomes or other lipid-based carriers can enhance its solubility and absorption.[21][23]
-
-
Optimize the Dosing Vehicle: If using a suspension, consider co-solvents or surfactants that are safe for in vivo use.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water / Aqueous Buffers | Poor / Sparingly Soluble | [1][2][26] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][27] |
| Ethanol | Soluble | [5] |
| Dimethyl Formamide (DMF) | Soluble | [4] |
Table 2: Overview of Solubility Enhancement Techniques for Hydrophobic Drugs like this compound
| Technique | Principle | Potential Fold Increase in Solubility | Key Considerations |
| Chemical Modification | |||
| Water-Soluble Derivatives | Covalent modification to add ionizable or polar groups. | >1000-fold reported for similar compounds. | Requires synthetic chemistry expertise; may alter biological activity. |
| Formulation Approaches | |||
| Solid Dispersions | Drug is dispersed in a hydrophilic polymer matrix. | 4 to 14-fold reported for other drugs.[10] | Choice of polymer and preparation method are critical. |
| Cyclodextrin Complexation | Drug is encapsulated in the hydrophobic cavity of a cyclodextrin. | 9 to 10-fold reported for other drugs.[12][15] | Stoichiometry and binding constant need to be determined. |
| Nanosuspensions | Reduction of drug particle size to the nanometer range. | ~5-fold reported for other drugs.[20] | Requires specialized equipment (e.g., homogenizer, sonicator). |
| Liposomal Formulations | Drug is encapsulated within a lipid bilayer vesicle. | Varies depending on drug and lipid composition. | Drug loading efficiency and stability need to be optimized. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)
This protocol is a general starting point for forming an inclusion complex with a hydrophobic compound like this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Determine Stoichiometry:
-
Prepare a series of aqueous solutions with a fixed concentration of this compound and increasing concentrations of HP-β-CD.
-
Shake the solutions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the solutions and measure the concentration of dissolved this compound by a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the stoichiometry of the complex (often 1:1).
-
-
Preparation by Solvent Evaporation:
-
Dissolve this compound and HP-β-CD (at the determined molar ratio) in a suitable organic solvent (e.g., ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Reconstitute the resulting solid complex in water or an aqueous buffer.
-
Protocol 2: Preparation of a this compound Solid Dispersion (General Method)
This protocol describes a general solvent evaporation method to prepare a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) K30.
-
Polymer and Ratio Selection:
-
Choose a hydrophilic carrier such as PVP K30, Poloxamer 188, or a Soluplus®.
-
Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal composition for dissolution enhancement.
-
-
Solvent Evaporation Procedure:
-
Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).[8]
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator at a controlled temperature to form a solid mass.
-
Dry the solid dispersion under vacuum for 24 hours to remove residual solvent.
-
Grind the resulting solid into a fine powder and pass it through a sieve.
-
-
Characterization:
-
Perform in vitro dissolution testing of the solid dispersion powder compared to the pure drug in a relevant physiological buffer (e.g., simulated gastric or intestinal fluid).
-
Characterize the solid state of the drug in the dispersion (amorphous vs. crystalline) using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Mandatory Visualizations
Caption: Workflow for preparing and testing a solubilized formulation of this compound.
Caption: Major signaling pathways inhibited by this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Cytotoxic Water-Soluble this compound Derivatives against HEL Cells by Inhibiting Fli-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
- 10. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. jrtdd.com [jrtdd.com]
- 13. ijpsr.com [ijpsr.com]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. researchgate.net [researchgate.net]
- 23. WO1996032930A1 - Liposome drug-loading method and composition - Google Patents [patents.google.com]
- 24. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rocaglaol Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rocaglaol in cytotoxicity assays.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound between experiments.
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Problem: this compound has poor water solubility. Precipitation of the compound in the culture medium can lead to variable effective concentrations.
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. When diluting to the final concentration in the culture medium, ensure thorough mixing and visually inspect for any precipitation. It is advisable to prepare fresh dilutions for each experiment from a frozen stock. Some studies have synthesized water-soluble derivatives of this compound to overcome this issue[1].
-
-
Cell Seeding Density and Health:
-
Problem: Variations in the initial number of cells seeded or the health of the cells can significantly impact the final readout of a cytotoxicity assay.
-
Solution: Ensure a consistent and optimized cell seeding density for each experiment. Cells should be in the logarithmic growth phase and evenly distributed across the wells of the microplate. Avoid edge effects by not using the outermost wells or by filling them with sterile PBS or media.
-
-
Incubation Time:
-
Problem: The cytotoxic effects of this compound are time-dependent. Inconsistent incubation times will lead to variable IC50 values.[2][3][4]
-
Solution: Standardize the incubation time for all experiments. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal endpoint for your specific cell line and experimental question. This compound has been shown to induce apoptosis-related protein expression changes between 12 and 72 hours.[2]
-
-
Assay Protocol Variability:
-
Problem: Minor deviations in the cytotoxicity assay protocol can introduce significant variability.
-
Solution: Strictly adhere to a standardized protocol for your chosen assay (e.g., MTT, SRB, LDH). Pay close attention to reagent concentrations, incubation times, and washing steps.
-
Issue 2: Unexpectedly high or low cytotoxicity observed.
Possible Causes and Solutions:
-
Off-Target Effects:
-
Problem: The observed cytotoxicity may not be solely due to the intended mechanism of action of this compound. Off-target effects are a common phenomenon with small molecule inhibitors.[5][6]
-
Solution: Consider the cellular context. For example, the expression of efflux pumps like P-glycoprotein can influence the intracellular concentration and thus the cytotoxicity of this compound-related compounds like silvestrol.[7] It may be beneficial to use multiple cell lines with known differences in relevant pathways or transporter expression.
-
-
Interference with Assay Reagents:
-
Problem: this compound, or the solvent used, may directly interfere with the components of the cytotoxicity assay, leading to false-positive or false-negative results.
-
Solution: Run appropriate controls to test for assay interference. This includes incubating this compound in cell-free wells with the assay reagents to see if it directly alters the signal. For example, some compounds can chemically reduce MTT, leading to an apparent increase in viability.[8]
-
-
Positive and Negative Controls:
-
Problem: Lack of appropriate controls makes it difficult to interpret the results.
-
Solution: Always include a positive control (a compound known to induce cytotoxicity in your cell line, e.g., doxorubicin or staurosporine) and a negative/vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration as in the experimental wells).[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: Based on published data, this compound exhibits cytotoxic activity in the nanomolar range. A good starting point for a dose-response curve would be a logarithmic dilution series ranging from 0.1 nM to 1 µM. The IC50 values can vary significantly between cell lines.[2][12]
Q2: How should I prepare my this compound stock solution?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a non-polar organic solvent such as DMSO.[13] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium and ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells, including the vehicle control, to avoid solvent-induced cytotoxicity.[9]
Q3: What is the optimal incubation time for a this compound cytotoxicity experiment?
A3: The optimal incubation time depends on the cell line and the specific cellular process being investigated. Studies have shown that this compound can induce apoptosis and cell cycle arrest with incubation times ranging from 24 to 72 hours.[2] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your study.
Q4: I am using an MTT assay and see an increase in absorbance at higher this compound concentrations. What could be the cause?
A4: This is a known phenomenon with MTT assays. Several factors could contribute to this:
-
Increased Metabolic Activity: Some compounds can induce a stress response in cells, leading to an increase in metabolic activity and thus more formazan production, which can be misinterpreted as increased viability.[8]
-
Compound Interference: this compound might directly reduce the MTT reagent. To test for this, include a control well with your compound and MTT in cell-free media.[8]
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solubilization solution can lead to inaccurate readings.[14]
Q5: Are there alternative assays to MTT for measuring this compound-induced cytotoxicity?
A5: Yes, several other assays can be used, each with its own advantages and disadvantages:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content and is less susceptible to interference from colored compounds. It is a robust and cost-effective method.[15][16][17]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity. However, be aware that some compounds can inhibit LDH activity, leading to an underestimation of cytotoxicity.[18][19][20]
-
Real-time Cytotoxicity Assays: These assays use non-lytic reagents that allow for the continuous monitoring of cell viability over time from the same well.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| Lu1 | Lung | 13.8 | Not Specified | [2] |
| LNCaP | Prostate | 23.0 | Not Specified | [2] |
| MCF-7 | Breast | 9.2 | Not Specified | [2] |
| HEL | Leukemia | 190 ± 10 | MTT | [1][10] |
| HL60 | Leukemia | ~1 | Not Specified | [12] |
| HeLa | Cervical | ~1 | Not Specified | [12] |
Table 2: Troubleshooting Common Cytotoxicity Assay Issues with this compound
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Use a multichannel pipette, ensure homogenous cell suspension, avoid using outer wells of the plate. |
| Low signal-to-noise ratio | Suboptimal cell number, insufficient incubation time, incorrect assay choice. | Optimize cell seeding density and incubation time, consider a more sensitive assay for your cell line. |
| False positives/negatives | Compound interference with assay reagents, off-target effects. | Run cell-free controls to check for interference, use multiple assay types to confirm results. |
| Inconsistent IC50 values | Compound precipitation, variable incubation times, changes in cell passage number. | Ensure complete solubilization of this compound, standardize all experimental parameters, use cells within a consistent passage range. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and let them air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15][17]
Mandatory Visualization
Caption: Workflow for a typical this compound cytotoxicity experiment.
References
- 1. Design and Synthesis of Cytotoxic Water-Soluble this compound Derivatives against HEL Cells by Inhibiting Fli-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of chemical tools to improve water solubility and promote the delivery of salinomycin to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rocaglaol Instability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of Rocaglaol in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What is the cause and how can I fix it?
A1: This is a common issue and is most likely due to the poor aqueous solubility of this compound.[1][2] this compound and other flavaglines are known to have poor drug-like physicochemical properties, including low water solubility.[1][2] The observed "instability" is often precipitation rather than chemical degradation.
Troubleshooting Steps:
-
Solvent Selection: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol before making further dilutions in your aqueous experimental medium.
-
Final Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible and compatible with your experimental system. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.
-
pH of the Medium: Check the pH of your aqueous solution. While specific data for this compound is limited, the stability of similar complex natural products can be pH-dependent.
-
Temperature: Prepare solutions at room temperature. Do not heat the solution to aid dissolution, as this may accelerate degradation. Store stock solutions as recommended (see Q3).
-
Sonication: Gentle sonication of the stock solution before dilution may help to dissolve any small aggregates.
Q2: I suspect my this compound is degrading in my aqueous experimental buffer. How can I confirm this?
A2: To confirm chemical degradation, you will need to perform a stability-indicating analysis. The most common method for this is High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow:
-
Prepare a fresh solution of this compound in your aqueous buffer.
-
Analyze a sample immediately (Time 0) using a validated HPLC method to determine the initial concentration and peak purity.
-
Incubate the solution under your experimental conditions (e.g., specific temperature, pH, light exposure).
-
Analyze aliquots of the solution at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor for:
-
A decrease in the area of the main this compound peak.
-
The appearance of new peaks, which would indicate degradation products.
-
Below is a DOT script for a generalized experimental workflow to assess this compound stability.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To minimize degradation, this compound stock solutions, typically in a high-quality anhydrous solvent like DMSO, should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
Q4: Could my this compound be degrading due to oxidation or light exposure during my experiment?
A4: Yes, complex natural products with multiple functional groups can be susceptible to oxidative degradation and photolysis.
Troubleshooting and Prevention:
-
Antioxidants: If you suspect oxidation, and it is compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution.
-
De-gassed Buffers: For experiments sensitive to oxidation, use freshly de-gassed aqueous buffers.
-
Light Protection: Conduct experimental manipulations under subdued lighting and use amber-colored or foil-wrapped containers for your solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways of this compound. This is crucial for developing a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solution of this compound in a neutral aqueous buffer (e.g., PBS) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in a neutral aqueous buffer to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a control sample stored at -20°C, by HPLC-UV or HPLC-MS to identify and quantify degradation products.
Protocol 2: HPLC Method for this compound Quantification
This is a general starting point for an HPLC method. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan, but a starting point could be around 230 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following table can be used to summarize the quantitative data from your this compound stability studies.
| Condition | Time (hours) | This compound Concentration (µg/mL) | % Remaining | Number of Degradation Peaks |
| Control (-20°C) | 0 | 100 | 0 | |
| 24 | ||||
| Aqueous Buffer (pH 7.4, RT) | 0 | 100 | 0 | |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M HCl (60°C) | 24 | |||
| 0.1 M NaOH (60°C) | 24 | |||
| 3% H₂O₂ (RT) | 24 | |||
| Light Exposure | 24 |
Signaling Pathways Involving this compound
This compound and its derivatives have been shown to impact several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
1. Inhibition of Protein Translation:
A primary mechanism of action for this compound is the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A).
2. Modulation of Inflammatory and Survival Pathways:
This compound has been reported to inhibit pro-inflammatory and survival pathways such as NF-κB and PI3K/Akt/mTOR.
References
Rocaglaol Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating rocaglaol resistance mechanisms in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | I am not observing a significant IC50 shift in my newly generated this compound-resistant cell line compared to the parental line. | 1. Insufficient drug exposure time or concentration during resistance induction. 2. The parental cell line has intrinsic resistance. 3. Instability of the resistant phenotype. 4. Issues with the cell viability assay. | 1. Gradually increase the concentration of this compound over a longer period (several months). 2. Confirm the sensitivity of the parental line to this compound; the IC50 should be in the low nanomolar range for sensitive lines.[1] 3. Maintain a low concentration of this compound in the culture medium to preserve the resistant phenotype.[2] 4. Verify your cell viability assay (e.g., MTT, CellTiter-Glo) and ensure cells are in the logarithmic growth phase.[3][4] |
| TR-02 | My western blot is not showing increased NRF2 protein levels in the nucleus of this compound-resistant cells. | 1. Poor nuclear fractionation. 2. Antibody issues (low specificity or avidity). 3. Transient NRF2 activation not captured at the time of lysis. 4. The resistance mechanism in your cell line may not be NRF2-dependent. | 1. Use a nuclear extraction kit and verify fractionation with antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-tubulin) markers.[5] 2. Use a well-validated NRF2 antibody. Test different antibody concentrations and blocking buffers.[6] 3. Perform a time-course experiment to identify the peak of NRF2 nuclear translocation after this compound treatment. 4. Investigate other potential resistance mechanisms, such as altered cell cycle regulation or drug efflux. |
| TR-03 | My CRISPR screen to identify this compound resistance genes did not yield significant hits. | 1. Inappropriate drug concentration for selection. 2. Insufficient library representation or sequencing depth. 3. Off-target effects of sgRNAs leading to noise. 4. The screen duration was too short or too long. | 1. For a resistance screen, use a high drug pressure that causes 70-90% growth inhibition to select for resistant phenotypes.[7] 2. Ensure adequate cell numbers to maintain library complexity and sufficient sequencing reads for statistical power. 3. Use sgRNA libraries with multiple guides per gene and validate hits with individual sgRNAs.[8] 4. Optimize the duration of drug selection to allow for the enrichment of resistant clones without excessive cell death. |
| TR-04 | I am having trouble interpreting my ribosome profiling data for this compound-treated cells. | 1. This compound can affect both translation initiation and elongation. 2. Ribosome footprint data can be complex, showing changes in ribosome occupancy at specific codons. | 1. Be aware that this compound clamps eIF4A onto polypurine motifs in both 5' UTRs and coding sequences, which can stall both initiating and elongating ribosomes.[9][10] 2. Look for shifts in ribosome occupancy patterns, particularly an accumulation of ribosomes at the 5' end of transcripts (indicating initiation block) or at internal polypurine sequences (indicating elongation block).[9] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action for rocaglaols? Rocaglaols, such as this compound A and silvestrol, are potent inhibitors of protein synthesis. They function by clamping the RNA helicase eIF4A onto polypurine sequences in mRNA, which inhibits both the initiation and elongation phases of translation.[9][11] This leads to the decreased synthesis of short-lived, pro-proliferative, and anti-apoptotic proteins like cyclins and MYC.
Q2: What are the known mechanisms of resistance to rocaglaols in cancer cells? The primary clinically relevant mechanisms of resistance to rocaglaols and other eIF4A inhibitors include:
-
Activation of the NRF2 antioxidant pathway: This is a major mechanism where inactivation of NRF2's negative regulators (like KEAP1) leads to its stabilization. NRF2 then broadly increases protein synthesis, compensating for the inhibitory effect of rocaglaols.
-
Feedback upregulation of cell cycle proteins: In some contexts, particularly in combination with other therapies like CDK4/6 inhibitors, cancer cells can develop resistance by upregulating key cell cycle mediators.
-
Overexpression of drug efflux pumps: While not specific to rocaglaols, the overexpression of ATP-binding cassette (ABC) transporters is a common multidrug resistance mechanism that could potentially reduce intracellular this compound concentration.
Experimental Design and Protocols
Q3: How do I generate a this compound-resistant cell line? A common method is to culture cancer cells in the continuous presence of this compound, starting at a low concentration (e.g., the IC10) and gradually increasing the dose as the cells adapt and become resistant.[2][5] This process can take several months. It is crucial to periodically freeze down stocks at different stages of resistance.
Q4: What is a suitable positive control for NRF2 activation in western blotting? A common positive control for inducing NRF2 activation is treating cells with tert-Butylhydroquinone (tBHQ) or hydrogen peroxide (H2O2).[12][13] This will help confirm that your antibody and detection system for NRF2 are working correctly.
Q5: What are some critical considerations for cell viability assays with this compound? The choice of assay can impact results. Metabolic assays like MTT or XTT measure mitochondrial activity, which can be affected by factors other than cell death. ATP-based assays (e.g., CellTiter-Glo) measure cellular ATP levels, which reflect metabolic activity. It is often recommended to use at least two different types of viability assays to confirm results.[14] Also, be mindful of the drug's effect on the cell cycle, as a cytostatic effect might be misinterpreted as cytotoxicity.
Q6: Can rocaglaols have off-target effects? Like many small molecule inhibitors, rocaglaols can have off-target effects. However, studies have shown that their anticancer effects are largely due to on-target inhibition of eIF4A.[15][16] When investigating novel effects, it's important to perform validation experiments, such as demonstrating that the effect is lost when eIF4A is knocked down.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / ED50 (nM) | Reference |
| This compound | Lu1 | Lung Cancer | 13.8 | [1] |
| This compound | LNCaP | Prostate Cancer | 23.0 | [1] |
| This compound | MCF-7 | Breast Cancer | 9.2 | [1] |
| Synthetic Analog (FL3) | Multiple | Various | ~1 | [17][18] |
| This compound Derivative 14 | HCT116 | Colorectal Cancer | 70 | [16] |
| This compound Derivative 20 | HCT116 | Colorectal Cancer | 70 | [16] |
Table 2: Comparison of IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines to a Novel Palladium Compound
| Cell Line | Treatment Duration | IC50 (µM) |
| A2780 S (Sensitive) | 24 hours | 9.594 |
| A2780 S (Sensitive) | 48 hours | 5.94 |
| A2780 CP (Resistant) | 24 hours | 29.72 |
| A2780 CP (Resistant) | 48 hours | 19.34 |
| Data adapted from a study on a novel palladium compound, illustrating a typical IC50 shift in resistant vs. sensitive cells.[19] |
Signaling Pathways and Experimental Workflows
Caption: NRF2-mediated resistance to rocaglaols.
Caption: Synergy of this compound and CDK4/6 inhibitors.
Caption: Workflow for studying this compound resistance.
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Parental IC50: First, determine the 72-hour IC50 of this compound for your parental cancer cell line using a standard cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Gradual Dose Escalation: Once the cells have recovered and are growing steadily, passage them and increase the this compound concentration by 1.5-2 fold. Repeat this process of recovery and dose escalation. This can take 3-12 months.[2]
-
Maintenance: Once a desired level of resistance is achieved (e.g., a >10-fold shift in IC50), maintain the cell line in a medium containing a constant level of this compound (e.g., the IC50 of the parental line) to prevent reversion of the phenotype.
-
Validation: Regularly validate the resistance by comparing the IC50 to the parental cell line. Also, characterize the molecular phenotype (e.g., by western blot for resistance markers).
Protocol 2: Western Blot for NRF2 Activation
-
Cell Lysis & Nuclear Fractionation:
-
Wash cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or a protocol based on differential centrifugation.
-
Lyse the nuclear pellet in RIPA buffer.
-
Determine protein concentration for both cytoplasmic and nuclear fractions using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein from each fraction onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against NRF2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Probe for loading controls: Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction to ensure proper fractionation and equal loading.[5]
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[20]
References
- 1. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2 Knockout Affected the Ferroptosis Signaling Pathway against Cisplatin-Induced Hair Cell-Like HEI-OC1 Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Reanalysis of ribosome profiling datasets reveals a function of rocaglamide A in perturbing the dynamics of translation elongation via eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. researchgate.net [researchgate.net]
- 14. Different Methods for Cell Viability and Proliferation Assay: Essential Tools in Pharmaceutical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
minimizing off-target effects of Rocaglaol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using Rocaglaol and its derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a natural product that primarily functions as an inhibitor of eukaryotic translation initiation. Its mechanism of action involves clamping the DEAD-box RNA helicase eIF4A onto polypurine-rich sequences within the 5' untranslated regions (UTRs) of mRNA.[1][2][3] This action stabilizes the eIF4A-RNA complex, creating a steric barrier that impedes the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of specific mRNAs.[1][2][4] This targeted inhibition of protein synthesis is the basis for its potent anti-proliferative and pro-apoptotic effects in cancer cells.[5][6][7]
Q2: What are the known or suspected off-targets of this compound?
While eIF4A is the primary target, several studies suggest that this compound and its analogs can interact with other proteins, leading to off-target effects. These potential off-targets include:
-
Prohibitins (PHB1 and PHB2): Rocaglamides have been shown to bind directly to PHB1 and PHB2, which can inhibit the CRaf-MEK-ERK signaling pathway.[5][8]
-
DEAD-box RNA helicase 3X (DDX3X): DDX3X has been identified as another molecular target of Rocaglamide A, where the compound also clamps the helicase onto polypurine RNA.[3][5]
-
eIF4A3: While eIF4A1 and eIF4A2 are the primary targets in translation initiation, rocaglates have also been shown to interact with the eIF4A homolog eIF4A3, which is a core component of the exon junction complex (EJC).[4]
Q3: How can I differentiate between on-target eIF4A inhibition and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are several strategies:
-
Use of Rocaglate-Resistant eIF4A Mutants: Employing cell lines engineered to express a rocaglate-resistant mutant of eIF4A1 (e.g., F163L) is a powerful approach.[9] If the observed phenotype is rescued or diminished in these cells, it strongly suggests an on-target effect.
-
Structure-Activity Relationship (SAR) Studies: Utilize structurally related but inactive derivatives of this compound as negative controls. For instance, the this compound derivative CMLD011167 has been shown to be inactive.[10] An active analog should produce the phenotype, while an inactive one should not.
-
Polysome Profiling: On-target eIF4A inhibition leads to a characteristic change in polysome profiles, typically showing a decrease in polysomes and an increase in the 80S monosome peak, indicating a global reduction in translation initiation.
-
Reporter Assays: Use reporter constructs with either a simple 5' UTR (less eIF4A-dependent) or a complex, structured 5' UTR containing polypurine sequences (highly eIF4A-dependent). On-target rocaglate activity should preferentially inhibit the translation of the reporter with the complex 5' UTR.[1]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in control, non-cancerous cell lines.
-
Possible Cause: Off-target toxicity or non-specific cellular stress. While rocaglates exhibit some selectivity for cancer cells, high concentrations can induce cytotoxicity in normal cells.[11]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 in both your cancer cell line and a relevant non-cancerous control cell line. Aim to use the lowest effective concentration that induces the desired on-target effect in the cancer cells while minimizing toxicity in the control cells.
-
Time-Course Experiment: Reduce the incubation time. Off-target effects can accumulate over longer exposure periods. Assess the desired phenotype at earlier time points.
-
Washout Experiment: To determine if the cytotoxic effects are reversible, treat the cells with this compound for a defined period, then wash the compound out and monitor cell viability and recovery.
-
Problem 2: Inconsistent results or lack of a clear phenotypic window between different cancer cell lines.
-
Possible Cause: Varying dependence on eIF4A-mediated translation or differential expression of off-target proteins.
-
Troubleshooting Steps:
-
Characterize eIF4A Dependence: Assess the baseline level of eIF4A expression and the dependence of your cell lines on cap-dependent translation. Cell lines with higher reliance on the translation of oncogenes with structured 5' UTRs may be more sensitive to this compound.
-
Assess Off-Target Expression: Analyze the expression levels of known off-targets like PHB1/2 and DDX3X in your panel of cell lines. High expression of these off-targets could contribute to the observed phenotype.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 / ED50 (nM) | Reference |
| This compound | Lu1 (Lung Cancer) | Cytotoxicity | 13.8 | [6][13] |
| This compound | LNCaP (Prostate Cancer) | Cytotoxicity | 23.0 | [6][13] |
| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | 9.2 | [6][13] |
| Synthetic this compound Derivative (FL3) | Various Cancer Cells | Viability | ~1 | [14][15][16] |
| Water-Soluble this compound Derivative | HEL (Erythroleukemia) | Cytotoxicity | 190 | [17][18] |
| Various this compound Derivatives | HEL, MDA-MB-231, HCT116 | Cytotoxicity | 13 - 5820 | [19] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Rocaglate-Resistant eIF4A Mutant
-
Cell Lines:
-
Parental cell line (e.g., K562)
-
CRISPR/Cas9-edited cell line expressing eIF4A1-F163L mutant.[9]
-
-
Treatment:
-
Seed both cell lines at equal densities.
-
Treat with a dose range of this compound (e.g., 0, 1, 10, 100 nM) for 24-72 hours.
-
-
Assay:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Analysis:
-
Compare the dose-response curves. A significant rightward shift in the IC50 for the eIF4A1-F163L mutant cell line indicates that the cytotoxic effect is primarily mediated through eIF4A1.
-
Protocol 2: Assessing Off-Target Effects on the Raf-MEK-ERK Pathway
-
Cell Line: A cancer cell line known to have an active Raf-MEK-ERK pathway (e.g., A375 melanoma).
-
Treatment:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Include a known MEK inhibitor (e.g., Trametinib) as a positive control.
-
-
Assay:
-
Lyse the cells and perform Western blotting.
-
Probe for total and phosphorylated levels of key pathway components: c-Raf, MEK, and ERK.
-
-
Analysis:
-
A decrease in the phosphorylation of MEK and ERK following this compound treatment would suggest an off-target effect on the upstream components of this pathway, potentially involving prohibitins.[5]
-
Visualizations
Caption: On-target mechanism of this compound via eIF4A clamping.
Caption: Known off-target signaling pathways affected by this compound.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
References
- 1. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12. | Sigma-Aldrich [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design and Synthesis of Cytotoxic Water-Soluble this compound Derivatives against HEL Cells by Inhibiting Fli-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and synthesis of this compound derivatives by inhibiting Wnt/β-catenin and MAPK signaling pathways against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Rocaglaol Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rocaglaol analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound analogues?
This compound and its analogues primarily exert their anticancer effects by targeting the eukaryotic translation initiation factor 4A (eIF4A).[1][2] eIF4A is an ATP-dependent DEAD-box RNA helicase that unwinds complex secondary structures in the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. Rocaglamides bind to eIF4A and clamp it onto polypurine sequences within the mRNA, which stalls the scanning 43S preinitiation complex. This leads to the inhibition of protein synthesis of a specific subset of mRNAs, particularly those encoding proteins involved in cell proliferation and survival, such as cyclins and oncogenes.[3]
Q2: What are the main challenges in working with this compound analogues?
The primary challenges associated with this compound analogues are their poor drug-like properties, including low aqueous solubility, which can complicate in vivo studies.[4] Additionally, while potent, ensuring a high therapeutic index (a favorable balance between efficacy and toxicity) is a key hurdle. This involves minimizing off-target effects and toxicity to non-cancerous cells.
Q3: How can the solubility of this compound analogues be improved for in vivo experiments?
Improving the solubility of these hydrophobic compounds is critical for their administration in animal models. Several formulation strategies can be employed:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water can increase the solubility of the compound.
-
Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic drug, allowing it to be suspended in an aqueous solution.[5]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon gentle agitation in an aqueous medium.[5]
-
Nanoparticle formulation: Encapsulating the this compound analogue into nanoparticles can improve its solubility and bioavailability.[6]
-
Prodrugs: Chemical modification of the this compound analogue to create a more soluble prodrug that is converted to the active compound in vivo is another strategy.[6]
Troubleshooting Guides
Synthesis and Purification
Q: I am getting a low yield in my this compound analogue synthesis. What are the common causes and how can I troubleshoot this?
Low synthetic yields can be frustrating. Here are some common causes and troubleshooting steps:
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Moisture and Air Sensitivity: Some reaction steps in the synthesis of the cyclopenta[b]benzofuran core may be sensitive to moisture and air.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Incomplete Reactions: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). Consider increasing the reaction time or temperature. Ensure the stoichiometry of your reagents is correct.
-
-
Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product.
-
Solution: Analyze your crude product by NMR or LC-MS to identify major byproducts. Based on the byproducts, you may need to adjust reaction conditions (e.g., temperature, catalyst, solvent) to favor the desired reaction pathway.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and chromatography.
-
Solution: Optimize your work-up procedure. Ensure the pH is correct during aqueous washes to prevent your product from partitioning into the aqueous layer. For column chromatography, choose an appropriate solvent system to achieve good separation and minimize product loss on the column.
-
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Q: My MTT assay results with this compound analogues are inconsistent or show high background. What could be the problem?
The MTT assay measures cell viability by assessing mitochondrial reductase activity. Several factors can interfere with this assay:
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Compound Precipitation: Due to their low aqueous solubility, this compound analogues may precipitate in the cell culture medium, leading to inconsistent results.
-
Solution: Prepare stock solutions in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect the wells for any signs of precipitation.
-
-
Interference with MTT Reduction: The compound itself might directly reduce the MTT reagent or interfere with the formazan product.[7][8]
-
Solution: Run a cell-free control with your compound and the MTT reagent to see if the compound directly reduces MTT.
-
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Solution: Ensure complete solubilization by vigorous pipetting or shaking. You can also try increasing the incubation time with the solubilization buffer.
-
-
Phenol Red and Serum Interference: Phenol red in the culture medium and components in serum can interfere with absorbance readings.
-
Solution: Use phenol red-free medium for the assay. If possible, reduce the serum concentration during the MTT incubation step.
-
Western Blot Analysis
Q: I am having trouble detecting changes in eIF4A pathway proteins by Western blot after treating cells with this compound analogues. What are some troubleshooting tips?
Western blotting for signaling proteins can be challenging. Here are some common issues and solutions:
-
Weak or No Signal:
-
Antibody Issues: The primary antibody may not be sensitive enough or may not be working correctly.
-
Solution: Use a validated antibody from a reputable source. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).
-
-
Low Protein Abundance: The target protein may be expressed at low levels.
-
Solution: Increase the amount of protein loaded onto the gel. Use a positive control lysate to confirm that your antibody is working.
-
-
-
High Background:
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time and/or use a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).
-
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be too high.
-
Solution: Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
-
Non-Specific Bands:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Use a more specific antibody. Compare your results with data from the antibody supplier to see if the observed bands are known cross-reactivities.
-
-
Protein Degradation: The protein of interest may be degrading.
-
Solution: Always use protease and phosphatase inhibitors in your lysis buffer.
-
-
In Vivo Studies
Q: I am observing toxicity in my animal model at doses where I don't see significant anti-tumor efficacy. How can I improve the therapeutic index?
Improving the therapeutic index in vivo is a key goal. Here are some strategies:
-
Optimize Dosing Schedule: Instead of a high single dose, a fractionated dosing schedule (e.g., smaller doses given more frequently) might be better tolerated and more effective.
-
Refine Formulation: The formulation can significantly impact the pharmacokinetics and toxicity of the compound. Experiment with different formulations to improve solubility and bioavailability, which may allow for lower, more effective doses.
-
Combination Therapy: Combining the this compound analogue with another anticancer agent may allow for synergistic effects at lower, less toxic doses of each drug.[1]
-
Analogue Selection: Synthesize and screen a panel of analogues to identify compounds with a better therapeutic window. Structure-activity relationship (SAR) studies can guide the design of analogues with improved efficacy and reduced toxicity.[9]
-
Targeted Delivery: Consider developing antibody-drug conjugates (ADCs) to specifically deliver the this compound analogue to tumor cells, thereby reducing systemic toxicity.[10]
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected this compound Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | LNCaP (Prostate) | 23.0 | [11] |
| MCF-7 (Breast) | 9.2 | [11] | |
| Lu1 (Lung) | 13.8 | [11] | |
| Silvestrol | MV4-11 (AML) | 2.7 | [11] |
| FTL3-wt (AML) | 3.8 | [11] | |
| Synthetic Analogue (FL3) | Various | ~1 | [4] |
| Water-Soluble Derivative | HEL (Leukemia) | 190 | [4] |
Table 2: In Vivo Efficacy of Silvestrol
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic Human HCC Xenograft | 0.4 mg/kg, single agent | Anti-tumor effect | [1] |
| MCL Xenograft | Not specified | Prolonged survival without discernible toxicity | [11] |
| MV4-11 Mouse Xenograft | Not specified | Median survival of 63 days vs. 39 days for control | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Western Blot Analysis of eIF4A Pathway Proteins
-
Cell Lysis: Treat cells with the this compound analogue for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-eIF4A, anti-phospho-4E-BP1, anti-cyclin D1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound Analogue Mechanism of Action.
Caption: this compound Analogue Development Workflow.
Caption: Troubleshooting MTT Assay Inconsistencies.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
dealing with Rocaglaol degradation during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rocaglaol. The information provided is intended to help users identify and address potential issues related to the degradation of this compound during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems potentially caused by its degradation.
Issue 1: Reduced or No Biological Activity of this compound in Assays
Possible Cause: Degradation of the this compound stock solution or in the experimental setup. The complex structure of this compound, a cyclopenta[b]benzofuran, is crucial for its biological activity, and any alteration to this structure can lead to a loss of efficacy.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare Fresh Stock: Always prepare a fresh stock solution of this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Solvent Quality: Ensure the solvent used is anhydrous and free of contaminants that could promote degradation.
-
-
Assess Experimental Conditions:
-
pH of Media: this compound and related flavaglines may be susceptible to hydrolysis under alkaline conditions. If your cell culture media or buffer has a pH above 7.4, consider the possibility of time-dependent degradation. For cell-based assays, the duration of the experiment should be considered, as prolonged exposure to aqueous environments at physiological temperatures can lead to degradation.
-
Temperature Sensitivity: While specific data on this compound's thermal degradation is limited, as a general precaution for complex natural products, avoid prolonged exposure to elevated temperatures. If heating is necessary for your protocol, it should be for the shortest duration possible.
-
Light Exposure: Protect all solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil. Photodegradation is a common pathway for complex organic molecules.
-
-
Analytical Confirmation (Optional but Recommended):
-
If available, use High-Performance Liquid Chromatography (HPLC) to compare your current this compound stock with a fresh, unopened vial or a previously validated batch. A change in the chromatogram, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Inconsistent degradation of this compound between experiments. This can be due to variations in solution handling, storage, or experimental timing.
Troubleshooting Steps:
-
Standardize Solution Handling:
-
Consistent Aliquoting: Use freshly thawed aliquots for each experiment to ensure a consistent starting concentration.
-
Minimize Time in Aqueous Solutions: Prepare working solutions in aqueous buffers or media immediately before use. Do not store this compound in aqueous solutions for extended periods.
-
Uniform Incubation Times: Ensure that all experimental arms have the same incubation time with the compound.
-
-
Control Environmental Factors:
-
Maintain consistent temperature and light conditions for all related experiments.
-
-
Workflow Diagram for Troubleshooting this compound Activity Issues:
Caption: Troubleshooting workflow for reduced this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. Anhydrous ethanol can also be used. It is crucial to use a dry solvent to minimize hydrolysis.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Protect the vials from light.
Q3: Is this compound sensitive to pH?
A3: While specific studies on this compound are limited, related complex natural products often show instability in alkaline conditions (pH > 8). It is prudent to assume that this compound may be susceptible to base-catalyzed hydrolysis. In experiments requiring long incubation times, the pH of the medium should be considered as a potential factor in degradation.
Q4: Can I heat my this compound solution?
A4: It is not recommended to heat solutions of this compound. If warming is necessary to dissolve the compound, do so gently and for the shortest possible time. Prolonged exposure to elevated temperatures may lead to thermal degradation.
Q5: How can I tell if my this compound has degraded?
A5: The most definitive way to assess degradation is through analytical methods like HPLC or LC-MS. A chromatogram of a degraded sample will typically show a decrease in the area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. Biologically, a significant loss of the expected activity in a well-controlled assay is a strong indicator of degradation.
Q6: What are the likely degradation pathways for this compound?
A6: Based on the structure of this compound and general chemical principles, the most probable degradation pathways include:
-
Hydrolysis: Particularly of the ester or other labile functional groups, potentially catalyzed by acidic or basic conditions.
-
Oxidation: The complex ring structure may be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
The following diagram illustrates a generalized workflow for investigating potential degradation.
Caption: General workflow for forced degradation studies.
Data on this compound Stability
Currently, there is limited publicly available quantitative data from forced degradation studies specifically on this compound. The table below provides a general guideline for the expected stability of complex natural products like this compound under various conditions. This should be used as a starting point for designing your experiments and handling procedures.
| Condition | Stressor | Expected Stability of this compound (General Inference) | Recommendation |
| Hydrolysis | 0.1 M HCl | Likely more stable than in basic conditions. | Minimize exposure time. |
| 0.1 M NaOH | Potentially unstable due to base-catalyzed hydrolysis. | Avoid alkaline conditions; if necessary, use the shortest possible exposure time. | |
| Oxidation | 3% H₂O₂ | Susceptible to oxidation. | Avoid exposure to oxidizing agents. Use fresh, high-purity solvents. |
| Thermal | 60°C | Likely to degrade over time. | Store at recommended low temperatures. Avoid heating solutions. |
| Photostability | UV/Visible Light | Susceptible to photodegradation. | Protect solutions from light at all times by using amber vials or covering with foil. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and methanol
-
DMSO (anhydrous)
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
-
HPLC system with a UV detector
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous DMSO.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 60°C for 48 hours.
-
Dissolve the stressed powder in DMSO to a concentration of 1 mg/mL and then dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution (100 µg/mL in a suitable solvent like methanol/water) to a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
4. HPLC Analysis:
-
Use a C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile (with 0.1% formic acid in both).
-
Monitor the elution profile with a UV detector at an appropriate wavelength for this compound.
-
Compare the chromatograms of the stressed samples to a control sample to identify degradation peaks.
Signaling Pathways Involving this compound
This compound and its derivatives have been shown to impact several key signaling pathways involved in cell proliferation and inflammation. Understanding these pathways can help in interpreting experimental results.
A derivative of this compound has been shown to inhibit the activation of NF-κB and AP-1, which are critical transcription factors in the inflammatory response.
Caption: Inhibition of NF-κB and AP-1 signaling by a this compound derivative.
selecting appropriate cell lines for Rocaglaol studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting studies with Rocaglaol. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate the effective design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural compound belonging to the flavagline class, isolated from plants of the Aglaia genus.[1] Its primary mechanism of action is the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A).[2][3][4] this compound functions as an interfacial inhibitor, clamping eIF4A onto specific polypurine RNA sequences, which stalls the scanning ribosome and represses the translation of a subset of mRNAs, including many proto-oncogenes.[4][5]
Q2: Which cancer cell lines are sensitive to this compound?
A2: this compound and its derivatives have shown potent cytotoxic activity against a variety of cancer cell lines. Sensitivity can vary depending on the specific derivative and the genetic background of the cell line. Below is a summary of reported IC50 values for this compound and its analogs in different cancer cell lines.
Data Presentation: Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Lu1 | Lung Cancer | 13.8 | [6] |
| This compound | LNCaP | Prostate Cancer | 23.0 | [6] |
| This compound | MCF-7 | Breast Cancer | 9.2 | [6] |
| This compound Derivative (FL3) | HL60 | Leukemia | ~1 | [7] |
| This compound Derivative (FL3) | HeLa | Cervical Cancer | ~1 | [7] |
| This compound Derivative (FL3) | HepG2 | Liver Cancer | ~1 | [7] |
| This compound Derivative (MQ-16) | K562 | Chronic Myeloid Leukemia | Not specified | [8] |
| This compound Derivative (22r) | HCT116 | Colorectal Cancer | 70 | [9] |
| This compound Derivative | HEL | Erythroleukemia | 190 | [9] |
| This compound Derivative | MDA-MB-231 | Breast Cancer | Not specified | [9] |
| This compound Derivative | SW480 | Colorectal Cancer | Not specified | [9] |
Q3: What are the major signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These include:
-
Inhibition of Translation Initiation: Primarily through the inhibition of eIF4A.[2][3][4]
-
Induction of Apoptosis: Through both intrinsic (mitochondrial) and extrinsic pathways, involving the regulation of Bcl-2 family proteins and activation of caspases.
-
Cell Cycle Arrest: Often observed at the G2/M phase.[8]
-
Modulation of Pro-survival Pathways: Inhibition of PI3K/Akt/mTOR, JAK2/STAT3, and MAPK signaling pathways has been reported.[8][10]
-
Inhibition of NF-κB and AP-1 Signaling: Demonstrating anti-inflammatory properties.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in the same cell line.
-
Question: We are observing significant variability in the IC50 values of this compound in our experiments. What could be the cause?
-
Answer:
-
Compound Stability and Solubility: this compound and its derivatives can have poor water solubility.[9] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound can lead to lower effective concentrations. It is also important to consider the stability of the compound in the culture medium over the duration of the experiment.[12][13]
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Ensure consistent cell numbers are plated for each experiment.
-
Passage Number: Cell lines can change their characteristics over time with increasing passage numbers. Use cells within a consistent and low passage range for all experiments.
-
Assay-dependent Variability: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Ensure you are using a consistent assay and are aware of its limitations.
-
Issue 2: Low or no cytotoxic effect of this compound observed.
-
Question: We are not observing the expected cytotoxic effects of this compound on a reportedly sensitive cell line. What should we check?
-
Answer:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and concentration using analytical methods.
-
eIF4A Expression Levels: The primary target of this compound is eIF4A.[2][3][4] Cell lines with lower expression levels of eIF4A or those expressing resistant isoforms may be less sensitive.[2]
-
MDR Protein Expression: Overexpression of multidrug resistance (MDR) proteins can lead to the efflux of this compound from the cells, reducing its intracellular concentration and efficacy.
-
Incorrect Assay Endpoint: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation time to 48 or 72 hours.[6]
-
Issue 3: Difficulty in dissolving this compound for in vitro studies.
-
Question: We are having trouble dissolving this compound in our cell culture medium. What is the recommended procedure?
-
Answer:
-
Primary Solvent: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing or gentle warming.
-
Working Solutions: Prepare serial dilutions of the DMSO stock in complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
Water-Soluble Derivatives: Consider using commercially available water-soluble derivatives of this compound to circumvent solubility issues.[9]
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a 96-well plate format.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14][15][16][17][18]
Western Blotting
This protocol is for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[19][20][21][22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad anti-pathogen potential of DEAD box RNA helicase eIF4A-targeting rocaglates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and Synthesis of Cytotoxic Water-Soluble this compound Derivatives against HEL Cells by Inhibiting Fli-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A synthetic derivative of the natural product this compound is a potent inhibitor of cytokine-mediated signaling and shows neuroprotective activity in vitro and in animal models of Parkinson's disease and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: In Vivo Delivery of Rocaglaol and Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of Rocaglaol and its analogs (rocaglates). Given their potent anti-cancer activity through the inhibition of the translation initiation factor eIF4A, successful in vivo studies are critical. However, their poor aqueous solubility presents a significant hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is my orally administered this compound showing low or inconsistent efficacy?
A: this compound and its analogs, such as silvestrol, are poorly water-soluble compounds. This characteristic leads to very low oral bioavailability. Studies on silvestrol have shown that oral administration results in a bioavailability of only about 1-1.7%.[1][2] The compound may not dissolve adequately in gastrointestinal fluids, leading to minimal absorption into the systemic circulation and, consequently, inconsistent results between animals.[3]
Q2: What is the most effective route of administration for this compound in animal models?
A: Intraperitoneal (IP) injection is the most commonly reported and effective route for achieving systemic exposure to rocaglates in rodent models. Pharmacokinetic studies of the analog silvestrol demonstrate 100% systemic availability when administered via the IP route, in stark contrast to the low percentage seen with oral dosing.[1][2] Multiple in vivo efficacy studies have successfully used the IP route to achieve tumor regression.[4][5][6]
Q3: What are the expected off-target effects or toxicities of this compound?
A: At therapeutic doses used in preclinical models (e.g., 0.2 - 1.5 mg/kg), this compound and its analogs are generally reported to be well-tolerated.[1][4][7] Studies frequently note no significant body weight loss or other overt signs of toxicity.[7][8] However, like any potent inhibitor, off-target effects are possible. Other eIF4A inhibitors have been noted to induce an integrated stress response.[5][8] It is crucial to perform a tolerability study to determine the Maximum Tolerated Dose (MTD) in your specific model and strain before initiating large-scale efficacy experiments.
Q4: How does this compound exert its anti-cancer effect?
A: this compound is a potent inhibitor of the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A).[9][10] eIF4A is a critical component of the eIF4F complex, which unwinds complex secondary structures in the 5' untranslated region (5' UTR) of mRNAs to allow for ribosome binding and translation initiation.[11] By clamping eIF4A onto specific polypurine RNA sequences, this compound stalls ribosome scanning and selectively inhibits the translation of a subset of mRNAs, particularly those encoding pro-oncogenic proteins with structured 5' UTRs, such as MYC, MCL-1, and various cyclins.[10][11][12] This leads to cell cycle arrest and apoptosis in cancer cells.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Formulation
Problem: this compound powder will not dissolve in aqueous buffers for in vivo administration.
Cause: this compound is a hydrophobic molecule with very low aqueous solubility.
Solutions:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used to formulate silvestrol for in vivo studies.[1]
-
Co-Solvent Systems: A mixture of co-solvents can be used to dissolve this compound. A commonly used vehicle for synthetic rocaglates is a combination of Tween 80 and Polyethylene Glycol 400 (PEG400) in sterile water or saline.[10]
-
Lipid-Based Formulation: For some studies, an oil-based vehicle may be appropriate. Rocaglamide has been administered in vivo using olive oil as a vehicle.[8]
-
Stock Solution in DMSO: For initial preparation, this compound can be dissolved in 100% dimethyl sulfoxide (DMSO).[6][9] However, the final concentration of DMSO in the injected formulation should be minimized (typically <5-10%) to avoid toxicity to the animal. The DMSO stock is then diluted into the final aqueous-based vehicle.
Issue 2: High Variability in Efficacy or Pharmacokinetic (PK) Data
Problem: There is significant animal-to-animal variability in tumor response or plasma drug concentrations.
Cause: This can stem from inconsistent formulation, inaccurate dosing, or inherent biological variability.
Solutions:
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before drawing each dose. Sonication can help create a finer, more consistent suspension. For solutions, ensure the drug is fully dissolved and does not precipitate upon storage or dilution.
-
Accurate Dosing: Weigh each animal on the day of dosing to calculate the precise injection volume. Use appropriately sized syringes (e.g., insulin syringes) for accurate measurement of small volumes.
-
Standardize Animal Conditions: Factors such as the light-dark cycle, diet, and stress can influence drug metabolism. Standardize housing conditions and acclimatize animals properly before starting the experiment.
-
Increase Group Size: A larger number of animals per group can help provide the statistical power needed to overcome inherent biological variability.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of rocaglates. Note that much of the detailed pharmacokinetic data comes from studies of silvestrol , a close and potent analog of this compound.
Table 1: In Vivo Pharmacokinetic Parameters of Silvestrol in Mice
| Parameter | Oral Administration | Intraperitoneal (IP) Administration | Reference(s) |
| Bioavailability | ~1.0 - 1.7% | 100% | [1][2] |
| Plasma Stability | ~60% of parent drug remains after 6 hours | ~60% of parent drug remains after 6 hours | [1] |
Table 2: Reported In Vivo Dosing Regimens for Rocaglates in Mice
| Compound | Dose | Route of Administration | Vehicle | Animal Model | Reference(s) |
| Rocaglamide A | 1.5 mg/kg, daily | Intraperitoneal (IP) | Olive Oil | Pancreatic Cancer Xenograft (PDTX) | [8] |
| Silvestrol | 1.5 mg/kg, daily (5 days/week for 2 weeks) | Intraperitoneal (IP) | Not Specified | Eμ-Tcl-1 Transgenic (CLL model) | [4] |
| Silvestrol | 0.4 mg/kg (as a single agent) | Not Specified | Not Specified | Orthotopic HCC Xenograft | [1] |
| Synthetic Rocaglate | 0.2 mg/kg, daily | Intraperitoneal (IP) | 5.2% Tween 80 / 5.2% PEG400 in water | Lymphoma Xenograft (PDX) | [10] |
Experimental Protocols
Protocol 1: Formulation of this compound using HPβCD
Objective: To prepare a 0.2 mg/mL solution of this compound for IP injection.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile Water for Injection
Procedure:
-
Prepare a 20-40% (w/v) solution of HPβCD in sterile water. Warm the solution slightly (to ~30-40°C) to aid dissolution.
-
Weigh the required amount of this compound powder. For a final concentration of 0.2 mg/mL in 10 mL, weigh 2 mg.
-
Slowly add the this compound powder to the HPβCD solution while vortexing or stirring continuously.
-
Continue to mix the solution at room temperature for 1-2 hours, protected from light, until the this compound is fully dissolved. A brief sonication may assist dissolution.
-
Sterile-filter the final solution through a 0.22 µm syringe filter before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound administered via IP injection.
Procedure:
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
-
Treatment:
-
Prepare the this compound formulation and vehicle control on the day of dosing.
-
Weigh each mouse and calculate the injection volume (typical volume is 100 µL for a 20g mouse at 10 mL/kg).
-
Administer this compound (e.g., 0.2-1.5 mg/kg) or vehicle via IP injection daily, or as determined by a prior MTD study.[10]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, ataxia).
-
-
Endpoint: Continue treatment for the specified duration (e.g., 10-21 days). Euthanize animals when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed. Tumors can be harvested for downstream analysis (e.g., Western blot, IHC).
Protocol 3: Pharmacokinetic (PK) Study Sample Collection
Objective: To collect plasma samples for determination of this compound concentration over time.
Procedure:
-
Dosing: Administer a single dose of this compound via the desired route (e.g., IP or IV for reference).
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect a small volume of blood (~20-50 µL) from each animal. The tail vein or saphenous vein are common sites for serial sampling. Use an anticoagulant such as EDTA or heparin.
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Carefully collect the plasma supernatant and transfer it to a new, labeled microcentrifuge tube. Store samples at -80°C until analysis.
-
Bioanalysis: Analyze this compound concentrations in the plasma samples using a validated LC-MS/MS method.[6]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits translation by clamping eIF4A onto mRNA, blocking ribosome scanning.
Caption: Standard workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: A logical troubleshooting guide for addressing low in vivo bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccmu.edu.cn [ccmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated LC-MS-MS method for the determination of prodrug of ginkgolide B in rat plasma and brain: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of Rocaglaol Derivatives: A Comparative Guide to Their Cytotoxicity
For researchers, scientists, and professionals in drug development, the quest for potent and selective anticancer compounds is a continuous endeavor. Rocaglaol and its derivatives, a class of natural products isolated from plants of the Aglaia genus, have emerged as promising candidates, exhibiting significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further investigation.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50/ED50 value indicates greater potency. The following table summarizes the cytotoxic activities of several this compound derivatives against various human cancer cell lines.
| Derivative Name/Description | Cell Line(s) | IC50/ED50 Value(s) | Reference(s) |
| This compound | Lu1 (lung carcinoma) | 13.8 nM | [1] |
| LNCaP (prostate cancer) | 23.0 nM | [1] | |
| MCF-7 (breast cancer) | 9.2 nM | [1] | |
| Water-Soluble Derivative | HEL (human erythroleukemia) | 0.19 ± 0.01 μM | [2][3] |
| Nitrogen-Containing Phenyl-Substituted Derivatives (22 compounds) | HEL, MDA-231, SW480 | 0.11 ± 0.07 to 0.88 ± 0.02 μM | [2][3] |
| Derivative with C-1 formamide and C-4' bromine | Array of human cancer cell lines | 0.5–2.3 nM | [4][5] |
| Aglaodoratin C, D, and E | HT-29 (colon cancer), SMMC-7721 (hepatocellular carcinoma), MG-63 (osteosarcoma) | 0.097 to 6.25 μM | [4][5] |
| Silvestrol Analogues (3 compounds) | Four human tumor cell lines | 8.0 to 15.0 nM | [6] |
| Aglafoline-type Derivatives (4, 18, and 19) | Various human tumor cell lines | 1–30 ng/ml | [7] |
| 4'-demethoxy-3',4'-methylenedioxyaglafoline (18) | U373 (glioblastoma), BC1 (breast cancer) | 0.8 and 0.9 ng/ml, respectively | [7] |
Experimental Protocols: Assessing Cytotoxicity
The determination of the cytotoxic effects of this compound derivatives predominantly relies on cell viability assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The this compound derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A control group receives only the vehicle (solvent).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Process
The following diagrams illustrate the typical workflow for evaluating the cytotoxicity of this compound derivatives and a key signaling pathway implicated in their mechanism of action.
Caption: Experimental workflow for cytotoxicity assessment.
Mechanism of Action: Targeting Key Signaling Pathways
This compound derivatives exert their cytotoxic effects by modulating various intracellular signaling pathways, often leading to cell cycle arrest and apoptosis (programmed cell death). One of the key mechanisms involves the induction of the mitochondrial apoptotic pathway.
Caption: Key signaling pathways affected by this compound derivatives.
Recent studies have shown that certain water-soluble this compound derivatives can act as inhibitors of Friend leukemia integration 1 (Fli-1), a transcription factor often overexpressed in leukemia, suggesting a targeted therapeutic potential.[2][3] Furthermore, this compound has been observed to induce G2/M phase cell cycle arrest by down-regulating Cdc25C and affecting the phosphorylation of Cdc2.[1] The induction of apoptosis by this compound derivatives is also mediated through the mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xl.[1] This leads to the activation of caspase-9 and caspase-7, ultimately resulting in the cleavage of PARP, a key event in apoptosis.[1] Some derivatives have also been shown to downregulate the expression of apoptosis marker proteins PARP, caspase-3, and caspase-9.[3]
References
- 1. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Cytotoxic Water-Soluble this compound Derivatives against HEL Cells by Inhibiting Fli-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Cytotoxic Rocaglate Derivatives from Leaves of Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Rocaglaol vs. Silvestrol: A Comparative Guide for Researchers
For researchers and drug development professionals investigating inhibitors of the eukaryotic initiation factor 4A (eIF4A), the natural products rocaglaol and silvestrol represent two of the most potent and well-characterized compounds. Both belong to the rocaglate class of molecules and share a common mechanism of action, yet subtle structural differences may influence their biological activity and therapeutic potential. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and affected signaling pathways.
Mechanism of Action: Clamping eIF4A on mRNA
This compound (also known as Rocaglamide A) and silvestrol exert their inhibitory effects by targeting eIF4A, an ATP-dependent DEAD-box RNA helicase.[1][2] eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[3][4]
Both compounds act as interfacial inhibitors, effectively "clamping" eIF4A onto specific mRNA sequences.[1][5][6] This creates a stable ternary complex of eIF4A, the rocaglate, and mRNA, which stalls the scanning 43S pre-initiation complex and thereby inhibits the translation of a subset of mRNAs.[1][7] Notably, their activity is selective for mRNAs containing polypurine sequences in their 5' UTRs.[1][5][8] By increasing the affinity of eIF4A for RNA, these compounds prevent the enzyme from carrying out its helicase function, leading to a global reduction in the translation of proteins essential for cell growth and proliferation.[8][9]
Comparative Efficacy and Potency
While both this compound and silvestrol are highly potent inhibitors of translation, studies suggest that silvestrol is generally the more potent of the two.[10] The inhibitory concentrations for these compounds are typically in the nanomolar range, making them attractive candidates for further therapeutic development.[11][12][13]
| Compound | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| Silvestrol | Cell Viability | U87 Glioblastoma | 13.152 nmol/L (24h) | [11] |
| Cell Viability | U251 Glioblastoma | 22.883 nmol/L (24h) | [11] | |
| Cell Viability | BJAB Burkitt Lymphoma | ~0.46 µM | [2] | |
| In vitro Translation | Krebs-2 extracts | Potent inhibition | [7] | |
| This compound (RocA) | In vitro Translation | Krebs-2 extracts | Potent inhibition | [7] |
| Cell Viability | Various Cancer Lines | Nanomolar range | [13] |
Signaling Pathways Modulated by this compound and Silvestrol
By inhibiting eIF4A, this compound and silvestrol disrupt the translation of numerous oncogenes and proteins involved in critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Key affected pathways include:
-
PI3K/AKT/mTOR Pathway : This is a central signaling cascade that regulates cell growth and protein synthesis.[4][11][14] Inhibition of eIF4A can lead to decreased synthesis of key components of this pathway.
-
ERK1/2 Signaling Pathway : Also known as the MAPK pathway, it is crucial for cell proliferation and differentiation.[11][15]
-
NF-κB Signaling : This pathway is involved in inflammation and cell survival. Some rocaglamide derivatives have been shown to inhibit NF-κB signaling.[16]
Below is a diagram illustrating the central role of eIF4A in translation initiation and the points of intervention by this compound and silvestrol, leading to the downstream inhibition of key oncogenic signaling pathways.
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EIF4A1 - Wikipedia [en.wikipedia.org]
- 4. TARGETING THE eIF4A RNA HELICASE BLOCKS TRANSLATION OF THE MUC1-C ONCOPROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers [frontiersin.org]
- 15. Frontiers | Eukaryotic translation initiation factor 4A1 in the pathogenesis and treatment of cancers [frontiersin.org]
- 16. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
Validating eIF4A as the Direct Target of Rocaglaol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the eukaryotic initiation factor 4A (eIF4A) as the direct target of the natural product Rocaglaol. We present supporting data from key experiments, detailed protocols, and a comparative analysis with other eIF4A inhibitors.
Executive Summary
Rocaglaols are a class of natural products that exhibit potent anticancer activity by inhibiting translation initiation. A significant body of evidence has identified the DEAD-box RNA helicase eIF4A as the direct target of this compound. This guide outlines the primary experimental strategies used to validate this interaction: in vitro translation assays, affinity purification methods, Cellular Thermal Shift Assay (CETSA), and genetic approaches using CRISPR/Cas9. By comparing the outcomes and methodologies of these techniques, researchers can better design and interpret experiments aimed at characterizing eIF4A inhibitors.
Data Presentation: Comparative Analysis of eIF4A Inhibitors
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and its derivatives with other known eIF4A inhibitors.
Table 1: Inhibition of In Vitro Translation
| Compound | Assay System | Target mRNA | IC50 | Reference |
| Rocaglamide A (RocA) | Rabbit Reticulocyte Lysate | Cap-dependent | ~50 nM | [1] |
| Silvestrol | Rabbit Reticulocyte Lysate | Cap-dependent | ~50 nM | [1] |
| CR-1-31-B | Krebs-2 Extract | Cap-dependent | 5 nM | [2] |
| Pateamine A | JJN-3 cell viability | Not specified | ~2 nM | [2] |
| Hippuristanol | JJN-3 cell viability | Not specified | ~0.3 µM | [2] |
Table 2: Cellular Activity of eIF4A Inhibitors
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Rocaglamide A | Jurkat | Translation Inhibition | < 10 nM | [1] |
| Silvestrol | NIH/3T3 | Translation Inhibition | ~50 nM | [1] |
| CR-1-31-B | NIH/3T3 | Translation Inhibition | ~20 nM | [1] |
| Pateamine A | JJN-3 | Cell Viability | ~2 nM | [2] |
| Hippuristanol | JJN-3 | Cell Viability | ~0.3 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Translation Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free extract.
Protocol:
-
Prepare a cell-free translation extract: Rabbit reticulocyte lysate or Krebs-2 cell extract are commonly used.
-
Prepare a reporter mRNA: Typically, a bicistronic mRNA encoding two different luciferases (e.g., Firefly and Renilla) is used. The first cistron is cap-dependent, while the second is driven by an Internal Ribosome Entry Site (IRES), which is less dependent on eIF4A.
-
Set up the reaction: Combine the cell-free extract, reporter mRNA, amino acids, and an energy source in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubate: Incubate the reaction at 30°C for 60-90 minutes.
-
Measure reporter activity: Quantify the activity of both luciferases using a luminometer.
-
Data analysis: Calculate the IC50 value for the inhibition of cap-dependent translation by normalizing the Firefly luciferase signal to the Renilla luciferase signal.
Affinity Purification: Co-immunoprecipitation
This method is used to demonstrate the interaction between this compound, eIF4A, and the eIF4F complex within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with this compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for an eIF4F complex component (e.g., anti-eIF4G) or a tagged version of eIF4A, coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against eIF4A and other eIF4F components to assess the effect of this compound on complex integrity. A detailed co-immunoprecipitation protocol can be found in the work by Chu et al. (2020)[3].
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (this compound) or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., eIF4A) using Western blotting or other detection methods.
CRISPR/Cas9-Mediated Target Validation
This genetic approach provides definitive evidence of on-target activity by introducing a mutation in the target protein that confers resistance to the drug. For this compound, a key resistance mutation is F163L in eIF4A1.
Protocol:
-
Design and Construction: Design a single guide RNA (sgRNA) to target the genomic region of EIF4A1 containing the Phenylalanine at position 163. Prepare a donor DNA template containing the F163L mutation and silent mutations to prevent re-cleavage by Cas9.
-
Transfection: Co-transfect cells (e.g., NIH/3T3) with plasmids encoding Cas9, the sgRNA, and the donor template.
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.
-
Genotyping: Screen the clones by PCR and Sanger sequencing to identify those with the desired F163L knock-in.
-
Phenotypic Analysis: Treat the wild-type and F163L knock-in cells with this compound and assess cell viability or translation inhibition. Resistance to this compound in the F163L mutant cells validates eIF4A1 as the direct target. Detailed methodologies for CRISPR-Cas9 editing of eIF4A1 can be found in studies by Chu et al. (2016)[6].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rocaglaol and Other Flavaglines: Potent Inhibitors of Eukaryotic Translation
For Immediate Release
A comprehensive comparative analysis of Rocaglaol and other flavaglines reveals their potent and often selective anticancer activities, primarily mediated through the inhibition of eukaryotic initiation factor 4A (eIF4A) and the modulation of critical signaling pathways. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these natural compounds, supported by experimental data, to inform future research and therapeutic development.
Flavaglines, a class of natural products isolated from plants of the genus Aglaia, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Their primary mechanism of action involves targeting eIF4A, an RNA helicase essential for the initiation of translation of a subset of mRNAs, many of which encode proteins crucial for cancer cell proliferation and survival.[3][4] By clamping eIF4A onto specific polypurine RNA sequences, flavaglines stall the translation initiation complex, leading to the inhibition of protein synthesis.[3] This guide focuses on a comparative study of this compound and other prominent flavaglines, such as Silvestrol, highlighting their differential potencies and effects on cellular signaling.
Comparative Cytotoxicity of Flavaglines
The cytotoxic effects of this compound and other flavaglines have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values demonstrate the potent, often nanomolar, activity of these compounds. Silvestrol generally exhibits greater potency compared to this compound in several cancer cell lines.
| Flavagline | Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| This compound | Lu1 | Lung Carcinoma | 13.8 | [5] |
| LNCaP | Prostate Cancer | 23.0 | [5] | |
| MCF-7 | Breast Cancer | 9.2 | [5] | |
| Silvestrol | MV4-11 | Acute Myeloid Leukemia | 2.7 | [2] |
| FTL3-wt | Acute Myeloid Leukemia | 3.8 | [2] | |
| MDA-MB-231 | Breast Cancer | ~60 | [6] | |
| PC-3 | Prostate Cancer | ~60 | [6] | |
| U87 | Glioblastoma | 13.152 | [7] | |
| U251 | Glioblastoma | 22.883 | [7] | |
| A549 | Lung Cancer | 9.42 | [8] | |
| HT-29 | Colon Cancer | 0.7 | [8] | |
| Huh-7 | Hepatocellular Carcinoma | 30 | [8] | |
| HeLa | Cervical Cancer | 5 | [8] | |
| T-47D | Ductal Breast Carcinoma | 5.46 | [9] | |
| Rocaglamide | BC1 | Breast Cancer | - | [2] |
| Aglaroxin A | Various | Various | Less potent than Rocaglamide | [2] |
Key Signaling Pathways Modulated by Flavaglines
This compound and other flavaglines exert their cellular effects by modulating several key signaling pathways critical for cancer cell survival and proliferation. Their primary target, eIF4A, lies upstream of many of these pathways. Furthermore, flavaglines have been shown to interact with prohibitins (PHBs), scaffold proteins that play a role in signaling cascades.[4]
Inhibition of the Ras-MEK-ERK Signaling Pathway
The Ras-MEK-ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Flavaglines, through their interaction with prohibitins, can disrupt the interaction between PHB and CRaf, a key upstream kinase in this pathway. This leads to the inhibition of CRaf activation and subsequent downregulation of the entire Ras-MEK-ERK cascade.
Caption: Flavagline-mediated inhibition of the Ras-MEK-ERK pathway.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism. Studies have shown that some flavaglines can inhibit this pathway, contributing to their pro-apoptotic effects. For instance, Silvestrol has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[7]
References
- 1. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Rocaglaol vs. Doxorubicin: A Comparative Guide for Anticancer Drug Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel anticancer agent Rocaglaol and the well-established chemotherapeutic drug Doxorubicin. It is intended to inform researchers and drug development professionals by presenting experimental data on their mechanisms of action, efficacy, and potential for selective cytotoxicity.
Introduction
The quest for more effective and less toxic cancer therapies is a central focus of oncological research. This guide compares two distinct anticancer agents: Doxorubicin, a long-standing cornerstone of chemotherapy, and this compound, a promising natural product derivative with a novel mechanism of action.
Doxorubicin is a broad-spectrum anthracycline antibiotic that has been a frontline treatment for a wide range of cancers for decades.[1][2] Its potent cytotoxic effects, however, are often accompanied by significant side effects, most notably cardiotoxicity, which can be dose-limiting.[3][4]
This compound and its analogues, collectively known as rocaglates, are natural compounds isolated from plants of the Aglaia genus.[5][6] These molecules have demonstrated potent and selective anticancer activity in preclinical studies, operating through a mechanism distinct from traditional chemotherapeutics.[7][8]
Mechanism of Action
The fundamental difference between this compound and Doxorubicin lies in their molecular targets and mechanisms of inducing cell death.
This compound: Targeting Protein Synthesis
This compound functions as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the translation initiation complex.[9][10] By clamping eIF4A onto polypurine sequences within the 5' untranslated regions of messenger RNAs (mRNAs), this compound stalls the scanning of the 43S preinitiation complex.[10] This selectively inhibits the translation of a subset of mRNAs, many of which encode proteins crucial for cancer cell proliferation and survival, such as oncogenes.[9][11] This targeted inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis.[5][12]
Doxorubicin: A Multi-pronged Assault on DNA and Cellular Processes
Doxorubicin exerts its anticancer effects through several mechanisms:[2][13][14]
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[2][15]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.[13][16][17][18]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cellular membranes.[14]
Signaling Pathways
The distinct mechanisms of action of this compound and Doxorubicin result in the activation of different downstream signaling pathways to induce apoptosis.
This compound-Induced Signaling Pathway
This compound's inhibition of oncoprotein synthesis and induction of cellular stress can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, it has been shown to induce apoptosis in LNCaP prostate cancer cells via the mitochondrial pathway, involving the upregulation of Bax and downregulation of Bcl-xl.[5] It can also activate the ATM/ATR-Chk1/Chk2 checkpoint pathway, leading to the degradation of Cdc25A and subsequent G1-S phase cell cycle arrest in cancer cells.[7][12]
Doxorubicin-Induced Signaling Pathway
Doxorubicin-induced DNA damage and oxidative stress activate a complex network of signaling pathways, primarily centered around the DNA damage response (DDR). This leads to the activation of p53, which in turn can induce cell cycle arrest or apoptosis through the transcriptional regulation of target genes like p21 and Bax.
Comparative Efficacy
The following tables summarize the in vitro cytotoxic activity of this compound and Doxorubicin against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Lu1 | Lung Carcinoma | 13.8 nM | [5] |
| This compound | LNCaP | Prostate Cancer | 23.0 nM | [5] |
| This compound | MCF-7 | Breast Cancer | 9.2 nM | [5] |
| Synthetic this compound Analogue (FL3) | Various | ~1 nM | [13] |
In Vitro Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | 2.50 µM | [19] |
| HeLa | Cervical Carcinoma | 2.9 µM | [19] |
| M21 | Skin Melanoma | 2.8 µM | [19] |
| BFTC-905 | Bladder Cancer | 2.3 µM | [19] |
| HepG2 | Hepatocellular Carcinoma | 12.2 µM | [19] |
| HCT116 | Colon Carcinoma | 24.30 µg/ml | [9] |
| PC3 | Prostate Cancer | 2.640 µg/ml | [9] |
| IMR-32 | Neuroblastoma | Significantly more sensitive to Doxorubicin than ellipticine | [20] |
| UKF-NB-4 | Neuroblastoma | Similar toxicity to ellipticine | [20] |
Differential Cytotoxicity and Toxicity Profile
A critical aspect of anticancer drug development is the therapeutic window – the ability of a drug to kill cancer cells while sparing normal, healthy cells.
This compound: Preclinical evidence suggests that this compound exhibits a degree of selectivity for cancer cells. One study demonstrated that Rocaglamide-A inhibits cell cycle progression in leukemic cells but not in proliferating normal T lymphocytes.[7] Furthermore, a synthetic analogue of this compound was reported to be potent against adriamycin-resistant cell lines without inducing cardiomyocyte toxicity.[13]
Doxorubicin: While highly effective, Doxorubicin's clinical use is limited by its toxicity to healthy tissues, particularly the heart.[3][4] Doxorubicin-induced cardiotoxicity is a well-documented and serious side effect that can lead to congestive heart failure.[3][4] Studies have shown that Doxorubicin is cytotoxic to both cancerous and non-cancerous cells.[9]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound and Doxorubicin stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound and Doxorubicin represent two distinct classes of anticancer agents with fundamentally different mechanisms of action.
-
Doxorubicin remains a potent and widely used chemotherapeutic, but its efficacy is often tempered by significant toxicity and the development of drug resistance.[1][3] Its mechanism is primarily centered on DNA damage and the generation of oxidative stress.[13][14]
-
This compound offers a novel approach by targeting the translation initiation machinery, a process frequently dysregulated in cancer.[9][10] Preclinical data suggests high potency, with some analogues active at nanomolar concentrations, and a potential for selective cytotoxicity against cancer cells, including those resistant to conventional drugs.[5][7][13] The observation that a synthetic this compound analogue did not induce cardiomyocyte toxicity is particularly noteworthy in contrast to Doxorubicin's known cardiotoxic effects.[13]
For researchers and drug development professionals, this compound and its derivatives represent a promising avenue for the development of targeted therapies that may overcome some of the limitations of traditional chemotherapy. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 10. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative study of the sensitivities of cancer cells to doxorubicin, and relationships between the effect of the drug-efflux pump P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of the Wnt/β-catenin Pathway by Rocaglamide Derivatives: A Comparative Guide
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the various small molecules identified as Wnt pathway modulators, Rocaglamide derivatives, a class of bioactive natural products, have shown potent inhibitory activity. This guide provides a comparative analysis of Rocaglamide derivatives against other Wnt/β-catenin pathway inhibitors, supported by experimental data and detailed validation protocols for researchers in drug discovery and development.
The Canonical Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is tightly regulated. In its "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. In the "on" state, the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby activating the expression of Wnt target genes involved in cell proliferation and survival.[1][2]
Mechanism of Action of Rocaglamide Derivatives
Rocaglamides, also known as flavaglines, are natural compounds that exhibit potent anticancer activities.[3] Their inhibitory effect on the Wnt/β-catenin pathway is an area of active investigation. One proposed mechanism involves the binding of rocaglamides to Prohibitin (PHB) 1 and 2. This interaction is thought to prevent the association between PHB and CRaf, thereby inhibiting the CRaf-MEK-ERK signaling cascade.[3] Additionally, PHB1 has been shown to repress the expression of several Wnt ligands, suggesting that rocaglamides may indirectly inhibit canonical Wnt signaling by modulating PHB1 activity.[3]
Experimental Workflow for Validating Wnt Pathway Inhibition
A systematic approach is essential to validate the inhibitory activity of compounds like Rocaglamide derivatives. The workflow typically begins with a high-throughput primary screen, followed by secondary and tertiary assays to confirm the mechanism and specificity of inhibition.
Comparative Performance Data
The efficacy of Wnt pathway inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The tables below summarize the reported IC50 values for various Rocaglamide derivatives and compare them with other known Wnt/β-catenin pathway inhibitors.
Table 1: Wnt Signal Inhibitory Activity of Rocaglamide Derivatives
| Compound | IC50 (nM) | Cell Line | Assay Type | Reference |
| Rocaglamide Derivative 5 | 32 | STF/293 | TCF/β-catenin Luciferase Assay | [3] |
| Rocaglamide Derivative 4 | Potent | HEK293 | TCF/β-catenin Luciferase Assay | [4][5] |
| Rocaglamide Derivative 22a | Potent | HEK293 | TCF/β-catenin Luciferase Assay | [4][5] |
| Rocaglamide Derivative 22b | Potent | HEK293 | TCF/β-catenin Luciferase Assay | [4][5] |
| Rocaglamide Derivative 22c | Potent | HEK293 | TCF/β-catenin Luciferase Assay | [4][5] |
| Rocaglamide Derivative 23c | Potent | HEK293 | TCF/β-catenin Luciferase Assay | [4][5] |
Note: "Potent" indicates significant inhibitory activity was observed, but a specific IC50 value was not provided in the cited source.
Table 2: Comparison with Other Wnt/β-catenin Pathway Inhibitors
| Inhibitor | Target | IC50 | Assay Type |
| Rocaglamide Derivative 5 | Prohibitin (indirect) | 32 nM | TCF/β-catenin Luciferase Assay |
| Wnt-C59 | Porcupine (Porcn) | ~74 pM | Wnt Signaling Reporter Assay |
| IWP-L6 | Porcupine (Porcn) | 0.5 nM | Wnt Signaling Reporter Assay |
| LGK974 | Porcupine (Porcn) | <1 nM | Wnt Signaling Reporter Assay |
| iCRT3 | β-catenin/TCF4 | 8.2 nM | STF16-luc Reporter Assay |
| IWP-4 | Porcupine (Porcn) | 25 nM | Wnt/β-catenin Signaling Assay |
| Wnt pathway inhibitor 3 | Wnt Pathway | 45 nM | Not Specified |
| IWR-1-endo | Tankyrase (Axin stabilization) | 180 nM | TCF/β-catenin Reporter Assay |
| XAV939 | Tankyrase 1/2 | 11 nM / 4 nM | Enzyme Assay |
| JW74 | Wnt Pathway | 790 nM | ST-Luc Assay |
| KYA1797K | Wnt/β-catenin | 0.75 µM | TOPflash Assay |
| ICG-001 | β-catenin/CBP | 3 µM | TCF/β-catenin Reporter Assay |
| PNU-74654 | β-catenin/TCF4 | 129.8 µM | Not Specified |
(Data compiled from multiple sources[2][3][6][7][8])
Key Experimental Protocols
Accurate validation of Wnt pathway inhibition relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays.
TCF/LEF Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway. It utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.[9][10]
Principle: When the Wnt pathway is active, nuclear β-catenin complexes with TCF/LEF to drive the expression of the luciferase reporter gene. The resulting luminescence is proportional to pathway activity. Inhibition of the pathway leads to a decrease in luminescence.
Detailed Protocol:
-
Cell Culture and Transduction:
-
Seed cells (e.g., HEK293T) in a 96-well or 384-well white, opaque plate at a density of 5,000-10,000 cells per well.[11][12]
-
Allow cells to adhere overnight.
-
Transduce cells with a lentiviral TCF/LEF luciferase reporter construct. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization. For stable cell line generation, a construct with a selection marker like puromycin is used.[11][13]
-
Incubate for 24-48 hours to allow for reporter expression.
-
-
Compound Treatment:
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the TCF/LEF luciferase signal to the control reporter signal (if used).
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Western Blotting for Key Pathway Proteins
Western blotting is used to measure changes in the protein levels of key components and targets of the Wnt pathway, providing mechanistic insight into the inhibitor's action.[15]
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For detecting nuclear β-catenin, perform subcellular fractionation using a nuclear/cytoplasmic extraction kit.[16]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5-7% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature.[16][17]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[16][17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Quantitative PCR (qPCR) for Wnt Target Genes
qPCR is a sensitive method to quantify the effect of inhibitors on the mRNA expression of Wnt/β-catenin target genes.
Principle: This technique measures the amplification of a target cDNA sequence in real-time using fluorescent probes or dyes. A decrease in the mRNA levels of Wnt target genes indicates pathway inhibition.
Detailed Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the inhibitor as in the previous protocols.
-
Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
Run the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control.
-
A significant decrease in the relative expression of Wnt target genes validates the inhibitory effect of the compound at the transcriptional level.
-
References
- 1. anygenes.com [anygenes.com]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. adooq.com [adooq.com]
- 7. Wnt Inhibition | Wnt Inhibitor Review [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Construction and Experimental Validation of a Petri Net Model of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Effects of Rocaglaol Analogues
For Researchers, Scientists, and Drug Development Professionals
Rocaglaol and its analogues, a class of complex natural products isolated from plants of the Aglaia genus, have garnered significant attention for their potent anti-inflammatory and anticancer activities. These compounds exert their effects through multiple mechanisms, primarily by targeting the translation initiation factor eIF4A and inhibiting key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB). This guide provides a comparative overview of the anti-inflammatory effects of various this compound analogues, supported by experimental data, to aid researchers in the selection and development of novel therapeutic agents.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of this compound analogues can be quantitatively assessed by their ability to inhibit key inflammatory mediators and pathways. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various analogues against NF-κB activation and the production of pro-inflammatory cytokines.
| Compound/Analogue | Target | Cell Line | Stimulant | IC50 (nM) | Reference |
| Rocaglamide (Roc-A) | NF-κB | Jurkat T cells | TNF-α/PMA | Potent (nM range) | [1] |
| HSF1 | ~50 | [1] | |||
| Didymocarpin A | NF-κB | Jurkat T cells | PMA | 10 | |
| Aglaroxin A | NF-κB | Jurkat T cells | PMA | 20 | |
| This compound | NF-κB | Jurkat T cells | PMA | 40 | |
| Methylrocaglate | NF-κB | Jurkat T cells | PMA | 200 | |
| Desmethylrocaglamide | NF-κB | Jurkat T cells | PMA | 1000 | |
| Aglaroxin C | NF-κB | Jurkat T cells | PMA | >10000 | |
| CR-31-B (-) | SARS-CoV-2 replication | Vero E6 cells | ~1.8 | [2] | |
| Silvestrol | FLT3-wt overexpressing AML | THP-1 | 3.8 | [3] | |
| FLT3-ITD expressing AML | MV4-11 | 2.7 | [3] | ||
| Primary AML blasts (FLT3-wt) | ~12 | [3] | |||
| Primary AML blasts (FLT3-ITD) | ~5 | [3] |
Note: Direct comparative IC50 values for cytokine inhibition across a wide range of this compound analogues in a single study are limited in the currently available literature. The data presented for NF-κB inhibition is derived from a study that compared several Rocaglamide derivatives under the same experimental conditions.
Key Signaling Pathways and Mechanism of Action
This compound analogues primarily exert their anti-inflammatory effects by interfering with two major cellular processes: protein translation and pro-inflammatory signal transduction.
-
Inhibition of Translation Initiation: Rocaglates are known to clamp the RNA helicase eIF4A onto polypurine-rich sequences in the 5'-untranslated regions of specific mRNAs. This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of proteins with critical roles in inflammation and cell survival.[4]
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. This compound and its analogues have been shown to potently inhibit the activation of NF-κB, a key mechanism underlying their anti-inflammatory properties.[1][5] The inhibition is understood to occur upstream of the IκB kinase (IKK) complex.[5]
Below are diagrams illustrating the NF-κB signaling pathway and a general experimental workflow for assessing the anti-inflammatory activity of this compound analogues.
Experimental Protocols
NF-κB Luciferase Reporter Assay in Jurkat T Cells
This assay is used to quantify the inhibitory effect of this compound analogues on the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
Culture Jurkat T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
For transient transfection, use a lipofection-based method to introduce an NF-κB-dependent luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) into the Jurkat cells.
-
Alternatively, use a stable Jurkat cell line expressing an NF-κB luciferase reporter.
2. Compound Treatment and Stimulation:
-
Plate the transfected or stable Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of the this compound analogues (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α) or 50 ng/mL Phorbol 12-myristate 13-acetate (PMA), for 6-8 hours. Include appropriate vehicle controls.
3. Luciferase Activity Measurement:
-
After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each concentration of the this compound analogue relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Release Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of this compound analogues to inhibit the production of pro-inflammatory cytokines.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
2. Compound Treatment and Stimulation:
-
Seed the RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound analogues for 1-2 hours.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 18-24 hours to induce the production of pro-inflammatory cytokines.[6]
3. Cytokine Measurement by ELISA:
-
After the stimulation period, collect the cell culture supernatants.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[7][8][9][10]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest. After blocking, add the collected supernatants and standards to the wells. Following incubation and washing, add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin. Finally, add a substrate solution and measure the absorbance at the appropriate wavelength.
-
Generate a standard curve using recombinant cytokines to determine the concentration of the cytokines in the samples.
-
Calculate the percentage of cytokine inhibition and determine the IC50 values as described for the NF-κB assay.
Conclusion
This compound and its analogues represent a promising class of anti-inflammatory agents with multifaceted mechanisms of action. The available data, primarily on NF-κB inhibition, indicates that subtle structural modifications can significantly impact their potency. Rocaglamide and some of its derivatives have demonstrated potent inhibitory effects in the nanomolar range. Further comprehensive studies directly comparing a wider array of natural and synthetic analogues on a panel of inflammatory markers, particularly cytokine production, are warranted to fully elucidate their structure-activity relationships and to guide the development of next-generation anti-inflammatory therapeutics. The experimental protocols provided herein offer a standardized framework for such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine analysis - ELISA / CBA [sanquin.org]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide to Protein Synthesis Inhibitors: Rocaglaol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rocaglaol, a member of the rocaglate family of natural products, with other prominent protein synthesis inhibitors. This document is intended to serve as a resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Executive Summary
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention, particularly in oncology and virology. Inhibitors of this process can be broadly categorized by their mechanism of action, targeting different stages from initiation to elongation and termination. This compound and other rocaglates, such as Silvestrol and Zotatifin, have garnered significant interest for their potent and specific inhibition of the eIF4A RNA helicase, a critical component of the translation initiation machinery. This guide compares the efficacy of this compound and its analogs with other widely used protein synthesis inhibitors, namely Cycloheximide and Puromycin, which have distinct mechanisms of action.
Mechanism of Action
Rocaglates (this compound, Silvestrol, Zotatifin): These compounds exert their inhibitory effect by targeting the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. Rocaglates clamp eIF4A onto specific polypurine sequences in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs). This action stabilizes the eIF4A-RNA interaction, preventing the helicase from unwinding secondary structures in the mRNA leader sequence. This ultimately stalls the scanning of the 43S pre-initiation complex, thereby inhibiting the initiation of cap-dependent translation.[1][2][3][4][5]
Cycloheximide: This inhibitor targets the elongation step of protein synthesis in eukaryotes. It binds to the E-site of the 60S ribosomal subunit, interfering with the translocation of deacylated tRNA from the P-site to the E-site.[6][7][8] This blockage prevents the ribosome from moving along the mRNA, thus halting polypeptide chain elongation.
Puromycin: This aminonucleoside antibiotic acts as an analog of the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain. However, due to its stable amide bond, it cannot be translocated to the P-site, leading to the premature termination of translation and the release of a truncated, puromycylated polypeptide.[9][10][11][12]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for this compound, its analogs, and other protein synthesis inhibitors across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: Potency of Rocaglates (eIF4A Inhibitors)
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Incubation Time | Reference |
| This compound Derivative (MQ-16) | K562 (Chronic Myelogenous Leukemia) | MTT | 161.85 ± 9.44 | 48h | [13] |
| Silvestrol | U87 (Glioblastoma) | MTT | 13.15 | 24h | [14] |
| U251 (Glioblastoma) | MTT | 22.88 | 24h | [14] | |
| T-47D (Ductal Breast Carcinoma) | Cell Viability | 5.46 | Not Specified | [15] | |
| Lu1 (Lung Cancer) | Not Specified | 1.2 | Not Specified | [16] | |
| LNCaP (Prostate Cancer) | Not Specified | 1.5 | Not Specified | [16] | |
| MCF-7 (Breast Cancer) | Not Specified | 1.5 | Not Specified | [16] | |
| CLL (Chronic Lymphocytic Leukemia) | LC50 | 6.9 | 72h | [16] | |
| Zotatifin (eFT226) | MDA-MB-231 (Breast Cancer) | In vitro translation | 1.5 - 217.5 (sequence dependent) | Not Specified | [17][18] |
| MDA-MB-231 (Breast Cancer) | Anti-proliferative | <15 | 72h | [18] | |
| TMD8 (B-cell Lymphoma) | Anti-proliferative | 4.1 | Not Specified | [18] | |
| SU-DHL-2 (B-cell Lymphoma) | Anti-proliferative | 3 | Not Specified | [18] | |
| HBL1 (B-cell Lymphoma) | Anti-proliferative | 5.6 | Not Specified | [18] | |
| Pfeiffer (B-cell Lymphoma) | Anti-proliferative | 3.7 | Not Specified | [18] | |
| SU-DHL-6 (B-cell Lymphoma) | Anti-proliferative | 5.3 | Not Specified | [18] | |
| SU-DHL-10 (B-cell Lymphoma) | Anti-proliferative | 7.3 | Not Specified | [18] | |
| CR-1-31 B | Various (770 cell lines) | Growth Inhibition | Nanomolar range | Not Specified | [19] |
Table 2: Potency of Other Protein Synthesis Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Incubation Time | Reference |
| Cycloheximide | HepG2 (Hepatocellular Carcinoma) | Protein Synthesis Inhibition | 6600 ± 2500 | 72h | [20] |
| Primary Rat Hepatocytes | Protein Synthesis Inhibition | 290 ± 90 | 72h | [20] | |
| CEM (T-cell Leukemia) | Anticancer | 120 | Not Specified | [21] | |
| 9L (Glioblastoma) | Anticancer | 200 | Not Specified | [21] | |
| SK-MEL-28 (Melanoma) | Anticancer | 1000 | Not Specified | [21] | |
| HeLa (Cervical Cancer) | Not Specified | 532 | Not Specified | [22] | |
| MERS-CoV infected Vero cells | Antiviral | 160 | Not Specified | ||
| Puromycin | HepG2 (Hepatocellular Carcinoma) | Protein Synthesis Inhibition | 1600 ± 1200 | 72h | [20] |
| Primary Rat Hepatocytes | Protein Synthesis Inhibition | 2000 ± 2000 | 72h | [20] |
Experimental Protocols
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This assay is widely used to assess the direct inhibitory effect of compounds on mRNA translation in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine or leucine)
-
[35S]-Methionine or [3H]-Leucine
-
Reporter mRNA (e.g., Luciferase mRNA)
-
RNase Inhibitor
-
Test compounds (this compound, Cycloheximide, Puromycin) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Thaw the rabbit reticulocyte lysate on ice.
-
Prepare a master mix containing the lysate, amino acid mixture (minus the radiolabeled one), RNase inhibitor, and the reporter mRNA.
-
Aliquot the master mix into reaction tubes.
-
Add the test compounds at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the translation reaction by adding the radiolabeled amino acid.
-
Incubate the reactions at 30°C for 60-90 minutes.[23]
-
Stop the reaction by adding an RNase-free solution or by placing on ice.
-
To quantify protein synthesis, precipitate the newly synthesized proteins using TCA.
-
Wash the protein pellets to remove unincorporated radiolabeled amino acids.
-
Dissolve the pellets and measure the radioactivity using a scintillation counter.
-
Alternatively, if using a luciferase reporter mRNA, add luciferase substrate to the reaction and measure luminescence using a luminometer.[23]
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Adherent or suspension cells in culture
-
96-well culture plates
-
Complete culture medium
-
Test compounds (this compound, Cycloheximide, Puromycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[24][25][26][27][28]
Signaling Pathways and Mechanisms of Action
Rocaglate Signaling Pathway
Rocaglates modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and converge on the translation initiation machinery. By inhibiting eIF4A, rocaglates prevent the translation of mRNAs encoding key proteins in these pathways, creating a feedback loop that enhances their anti-proliferative effects.
Caption: this compound inhibits eIF4A, disrupting the eIF4F complex and cap-dependent translation.
General Protein Synthesis Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing protein synthesis inhibitors.
Caption: A generalized workflow for the discovery and characterization of protein synthesis inhibitors.
Logical Relationship of Inhibitor Action
This diagram illustrates the distinct points of intervention for this compound, Cycloheximide, and Puromycin within the process of protein synthesis.
Caption: The distinct stages of protein synthesis targeted by this compound, Cycloheximide, and Puromycin.
Conclusion
This compound and its analogs are highly potent inhibitors of translation initiation with IC50 values in the low nanomolar range for many cancer cell lines. Their specificity for eIF4A makes them valuable tools for studying cap-dependent translation and promising candidates for therapeutic development. In contrast, Cycloheximide and Puromycin act on the elongation and termination stages of protein synthesis, respectively, and generally exhibit lower potency in the mid-nanomolar to micromolar range. The choice of inhibitor will depend on the specific research question, with rocaglates offering a more targeted approach to inhibiting the initiation phase, while Cycloheximide and Puromycin provide broader inhibition of ongoing protein synthesis. The provided data and protocols should assist researchers in selecting the appropriate inhibitor and designing experiments to investigate the intricate process of protein synthesis.
References
- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broad anti-pathogen potential of DEAD box RNA helicase eIF4A-targeting rocaglates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide - Wikipedia [en.wikipedia.org]
- 7. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 8. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Puromycin - Wikipedia [en.wikipedia.org]
- 12. agscientific.com [agscientific.com]
- 13. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cycloheximide | Fungal inhibitor | Mechanism | Concentration [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
- 24. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. youtube.com [youtube.com]
Rocaglaol's Differential Impact on Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the cytotoxic and mechanistic effects of Rocaglaol, a natural product with potent anticancer properties, across various cancer cell lines. This document synthesizes experimental data on this compound's impact on cell viability, apoptosis, and cell cycle progression, offering a side-by-side look at its efficacy and molecular mechanisms of action.
I. Comparative Cytotoxicity of this compound
This compound and its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines, with potencies often in the nanomolar range. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values serve as a primary metric for comparing the sensitivity of different cancer cell lines to a given compound. The following table summarizes the reported cytotoxic activities of this compound and a synthetic derivative, 1-(2-(dimethylamino)acetyl)-rocaglaol (MQ-16), in several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/ED50 (nM) | Citation |
| This compound | LNCaP | Prostate Cancer | 23.0 | [1] |
| This compound | MCF-7 | Breast Cancer | 9.2 | [1] |
| This compound | Lu1 | Lung Cancer | 13.8 | [1] |
| MQ-16 | K562 | Chronic Myeloid Leukemia | 161.85 ± 9.44 | |
| MQ-16 | HL-7702 | Normal Liver | 672.65 ± 24.85 |
Note: The data for MQ-16 is presented as IC50, while the data for this compound is presented as ED50. A lower value indicates higher potency. The comparison with a normal cell line (HL-7702) suggests a degree of selectivity of MQ-16 for cancer cells.
II. Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Studies have elucidated the involvement of various signaling pathways in this process, which can differ between cancer cell types.
Mitochondrial (Intrinsic) Pathway in LNCaP Cells
In prostate cancer cells (LNCaP), this compound triggers apoptosis primarily through the mitochondrial pathway.[1] This is characterized by:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of Bax.[1]
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-xL.[1]
-
Caspase Activation: Sequential cleavage and activation of caspase-9 and caspase-7.[1]
-
PARP Cleavage: Subsequent cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases.[1]
ER Stress and AIF/Caspase-12 Pathway in HL-60 and HeLa Cells
In contrast, a synthetic analogue of this compound has been shown to induce apoptosis in human leukemia (HL-60) and cervical cancer (HeLa) cells by triggering the translocation of Apoptosis Inducing Factor (AIF) and caspase-12 to the nucleus. This suggests an endoplasmic reticulum (ER) stress-mediated apoptotic pathway.
III. Cell Cycle Arrest
This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. This disruption of cell division is a key component of its antitumor activity.
G2/M Phase Arrest in LNCaP and K562 Cells
Flow cytometry analysis has revealed that this compound and its derivatives cause an accumulation of cells in the G2/M phase of the cell cycle in both LNCaP and K562 cells.
-
LNCaP Cells: The G2/M arrest in these cells is associated with the downregulation of Cdc25C and an increase in the phosphorylation of cdc2 (Tyr15).[1]
-
K562 Cells: A derivative of this compound, MQ-16, also induces G2/M arrest in a time- and concentration-dependent manner.
G1-S Phase Arrest
In other cancer cell models, Rocaglamide A, a structurally related compound, has been shown to block cell cycle progression at the G1-S phase transition by activating the ATM/ATR-Chk1/2 checkpoint pathway, leading to the degradation of Cdc25A.
IV. Modulation of Key Signaling Pathways
The anticancer effects of this compound and its derivatives are underpinned by their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
In chronic myeloid leukemia K562 cells, the this compound derivative MQ-16 has been shown to inhibit the following pro-survival pathways:
-
PI3K/Akt/mTOR Pathway
-
JAK2/STAT3 Pathway
-
MAPK Pathway
Furthermore, this compound and its analogues have been reported to inhibit the activity of the transcription factors NF-κB and AP-1, which are critical for promoting inflammation and cell survival in many cancers.
V. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described above and harvested.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-xL, cleaved caspase-3, PARP, p-cdc2, Cdc25C, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
VI. Visualizing this compound's Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mitochondrial apoptosis pathway induced by this compound in LNCaP cells.
Caption: this compound-induced G2/M cell cycle arrest in LNCaP cells.
Caption: Workflow for quantitative analysis of apoptosis.
References
Validating the Role of the Mitochondrial Pathway in Rocaglaol-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rocaglaol's role in inducing apoptosis via the mitochondrial pathway, benchmarked against other notable apoptosis-inducing agents. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding of these compounds for research and drug development.
Unraveling the Pro-Apoptotic Power of this compound
This compound, a member of the cyclopenta[b]benzofuran family of natural products, has demonstrated potent anticancer activity by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1] A significant body of evidence points towards the intrinsic, or mitochondrial, pathway as the primary mechanism through which this compound exerts its cytotoxic effects. This pathway is a critical regulator of cellular life and death, and its targeted activation is a key strategy in cancer therapy.
The primary mechanism of action for rocaglates, including this compound and its analogue Silvestrol, involves the inhibition of the eukaryotic initiation factor 4A (eIF4A).[2][3][4] eIF4A is an RNA helicase that is crucial for the initiation of translation of many proteins, including those that are essential for cell survival and proliferation. By clamping eIF4A onto specific mRNA sequences, rocaglates can selectively inhibit the translation of proteins that are critical for cancer cell survival, such as the anti-apoptotic protein Mcl-1.[5][6] This selective inhibition of pro-survival proteins tips the cellular balance towards apoptosis.
Comparative Analysis of Apoptosis Induction
To objectively evaluate the efficacy of this compound in activating the mitochondrial apoptotic pathway, we compare its performance with Silvestrol, another rocaglate, and two well-characterized BH3-mimetics, Venetoclax and Obatoclax.
| Compound | Target(s) | IC50 Values | Key Mitochondrial Pathway Effects |
| This compound | eIF4A | 9.2 nM (MCF-7), 13.8 nM (Lu1), 23.0 nM (LNCaP)[1], 161.85 ± 9.44 nM (K562, as MQ-16 derivative)[7] | Induces Bax expression, decreases Bcl-xl expression, activates caspase-9 and -7, leads to PARP cleavage.[1] |
| Silvestrol | eIF4A | 1-7 nM (various cancer cell lines)[8] | Disrupts mitochondrial membrane potential, causes cytochrome c release, increases Bak expression, activates caspase-9 and -2.[9][10] |
| Venetoclax | Bcl-2 | 11 nM (Primary FL sample LY78)[11] | Displaces pro-apoptotic proteins from Bcl-2, leading to Bax/Bak activation and subsequent apoptosis.[12][13][14] |
| Obatoclax | Pan-Bcl-2 inhibitor (Bcl-2, Bcl-xL, Mcl-1) | 89.96 ± 1.68 nM (HCT 116), 257.19 ± 1.46 nM (DLD-1)[15] | Induces Bak activation and translocation to mitochondria, leading to apoptosis.[16][17] |
Table 1: Comparative cytotoxic activity and mitochondrial effects of this compound and other apoptosis inducers.
| Cell Line | Compound | Concentration | Treatment Duration | % of Apoptotic Cells |
| K562 | This compound (MQ-16) | 200 nM | 72 h | >30%[7] |
| LNCaP | Silvestrol | 120 nM | 24 h | Increased Annexin V staining[17] |
| T-ALL blasts | Venetoclax | Not specified | Not specified | Significant increase compared to control[16] |
| HL-60 | Obatoclax | 500 nM | 72 h | Significant induction of apoptosis and necrosis[18] |
Table 2: Induction of apoptosis by this compound and alternatives in different cancer cell lines.
| Cell Line | Compound | Concentration | Treatment Duration | Change in Protein Expression |
| LNCaP | This compound | 230 nM | 12-72 h | Increased Bax, Decreased Bcl-xl, Cleaved Caspase-9, Cleaved Caspase-7, Cleaved PARP[1] |
| LNCaP | Silvestrol | 30-120 nM | 24 h | Increased Bak, Cleaved Caspase-9[19] |
| MDA-MB-231 | Venetoclax | 50 µM | 24 h | ~5-fold increase in BAX, >65% decrease in BCL-2[20] |
| HL-60 | Obatoclax | Not specified | 48-72 h | 1.5 to 2-fold decrease in Bcl-2[18] |
Table 3: Effect of this compound and alternatives on the expression of key mitochondrial pathway proteins.
Visualizing the Molecular Pathways
To illustrate the mechanisms of action, the following diagrams depict the signaling pathways involved in this compound-induced apoptosis and the experimental workflows for its validation.
Caption: this compound-induced mitochondrial apoptosis pathway.
References
- 1. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting translation initiation by synthetic rocaglates for treating MYC-driven lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The manipulation of apoptosis for cancer therapy using BH3-mimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BH3 mimetics to improve cancer therapy; mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rocaglaol Derivatives: A Guide to Structure-Activity Relationships and Biological Evaluation
This guide provides a comprehensive comparison of Rocaglaol derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer agents. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Structure-Activity Relationship (SAR) Analysis
This compound and its derivatives, belonging to the flavagline class of natural products, exhibit significant cytotoxic and antiproliferative activities, primarily by inhibiting protein synthesis. The core structure of these compounds is a cyclopenta[b]benzofuran scaffold, and modifications at various positions have been shown to profoundly influence their biological potency.
Key structural features influencing the activity of this compound derivatives include:
-
Modifications at C3: A series of novel derivatives with modifications at the C3 position of this compound have been synthesized and shown to exhibit significant cytotoxic activity, with some compounds demonstrating IC50 values in the nanomolar range against various cancer cell lines.[1]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a crucial role. For instance, a synthetic flavagline, 3 (FL3), with specific substitutions, inhibits cell proliferation and viability at nanomolar concentrations, lower than the parent compound, racemic this compound.[2][3]
-
Water Solubility: To improve the poor drug-like properties of this compound, nitrogen-containing phenyl-substituted derivatives have been designed to enhance water solubility while maintaining potent cytotoxic activities.[4]
-
Stereochemistry: The stereochemistry of the cyclopenta[b]benzofuran core is critical for activity.
Quantitative Comparison of Biological Activity
The cytotoxic and antiproliferative activities of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the reported IC50 values for this compound and several of its key derivatives.
| Compound/Derivative | Modification | Cancer Cell Line | IC50 | Reference |
| This compound | Parent Compound | LNCaP (Prostate) | 23.0 nM | [3] |
| MCF-7 (Breast) | 9.2 nM | [3] | ||
| Lu1 (Lung) | 13.8 nM | [3] | ||
| Derivative 14 | C3 Modification | HCT116 (Colon) | 70 nM | [1] |
| Derivative 20 | C3 Modification | HCT116 (Colon) | 70 nM | [1] |
| Derivative 22j | C3 Modification | HCT116 (Colon) | 70 nM | [1] |
| Derivative 22r | C3 Modification | HCT116 (Colon) | 70 nM | [1] |
| FL3 | Synthetic Analogue | Various | ~1 nM | [2][3] |
| Water-soluble derivative | Nitrogen-containing phenyl-substituent | HEL (Leukemia) | 190 nM | [4] |
| Various Derivatives | Nitrogen-containing phenyl-substituents | HEL, MDA-231, SW480 | 110 - 880 nM | [4] |
Mechanism of Action and Signaling Pathways
This compound derivatives exert their anticancer effects by targeting fundamental cellular processes, primarily through the inhibition of translation initiation and modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
eIF4A-Mediated Translation Inhibition
The primary molecular target of rocaglates is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. This compound and its derivatives bind to eIF4A and clamp it onto polypurine sequences in the 5'-untranslated regions (5'-UTRs) of specific mRNAs. This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of proteins essential for cancer cell growth and survival.
Caption: eIF4A-mediated translation inhibition by this compound derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, and GSK3β) and subsequently targeted for proteasomal degradation. Upon Wnt ligand binding, this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for pro-proliferative genes. Some this compound derivatives have been shown to inhibit this pathway.[1]
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response and also plays a critical role in cancer cell survival and proliferation by upregulating anti-apoptotic genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound derivatives have been identified as potent inhibitors of NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Methodologies
The evaluation of the biological activity of this compound derivatives involves a series of in vitro assays to determine their cytotoxicity, effects on cell proliferation, and their impact on specific molecular targets and signaling pathways.
Experimental Workflow
A typical workflow for the preclinical evaluation of novel this compound derivatives is outlined below. This process begins with the synthesis or isolation of the compounds, followed by a tiered screening approach to identify promising candidates for further mechanistic studies.
Caption: General experimental workflow for evaluating this compound derivatives.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 0.01 M HCl in isopropanol with 10% SDS) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by analyzing the cleavage of key apoptotic proteins like Caspase-3 and PARP (Poly (ADP-ribose) polymerase).[8][9][10]
Principle: Apoptosis activation leads to the cleavage of pro-caspase-3 into its active, smaller fragments. Active caspase-3, in turn, cleaves several cellular substrates, including PARP. The appearance of cleaved forms of these proteins is a hallmark of apoptosis.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound derivatives at the desired concentrations for a specified time.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the BCA or Bradford assay, to ensure equal protein loading.
-
-
SDS-PAGE:
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system or by exposing the membrane to X-ray film.
-
Analyze the band intensities to determine the relative levels of cleaved Caspase-3 and cleaved PARP, normalized to the loading control. An increase in the ratio of cleaved to total protein indicates the induction of apoptosis.
-
References
- 1. researchhub.com [researchhub.com]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Rocaglaol: A Guide for Laboratory Professionals
Core Principles of Rocaglaol Waste Management
The proper disposal of this compound should be guided by the principles of waste minimization, hazard identification, and compliance with local and institutional regulations. All waste generated should be treated as hazardous unless explicitly determined otherwise.[1][2] It is the responsibility of the individual researcher to be aware of the potential hazards and to follow established safety protocols.[1]
Quantitative Data Summary for Safe Handling and Disposal
The following table summarizes key parameters relevant to the safe handling and disposal of chemical waste, adaptable for a compound like this compound. It is crucial to consult the specific Safety Data Sheet (SDS) and institutional guidelines to populate and confirm these values for any chemical.
| Parameter | Guideline | Significance for Disposal |
| Chemical Class | Varies by compound; this compound is a cyclopenta[b]benzofuran. | May necessitate specific chemical deactivation procedures; however, for many investigational compounds, direct disposal without chemical treatment is preferred to avoid creating new, unknown hazards.[3] |
| Known Hazards | Cytotoxic, potential for other biological activity. | Requires handling as hazardous waste and the use of appropriate Personal Protective Equipment (PPE).[4] |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield. | Essential for preventing skin and eye contact during handling and disposal.[4] |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste. | Dictates the type of waste container and the appropriate disposal stream.[4] |
| Final Disposal Method | Incineration. | The standard and required method for cytotoxic and investigational drug waste to ensure complete destruction.[4][5] |
Experimental Protocols for Disposal
The following protocols provide a step-by-step methodology for the safe disposal of this compound waste, categorized by the type of waste generated. These procedures should be performed in a designated area, such as a chemical fume hood.[1]
Protocol 1: Disposal of Bulk this compound and Contaminated Solutions
This protocol applies to unused this compound, expired stock solutions, and concentrated solutions from experimental procedures.
Methodology:
-
Segregation: Collect all bulk this compound waste in a dedicated, properly labeled, and leak-proof hazardous waste container. The container should be made of a material compatible with any solvents used.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other components of the mixture (e.g., solvents).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection by environmental health and safety (EHS) personnel.
-
Disposal Request: Arrange for disposal through your institution's EHS office or a licensed chemical waste management company.[5]
Protocol 2: Disposal of Trace-Contaminated Solid Waste
This protocol covers items with minimal contamination, such as used pipette tips, centrifuge tubes, and contaminated gloves or bench paper.
Methodology:
-
Collection: Place all trace-contaminated solid waste into a designated hazardous waste bag or container that is clearly marked for cytotoxic or hazardous chemical waste.
-
Sealing: Once the container is full, securely seal it to prevent any leakage or aerosol generation.
-
Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area for pickup and disposal via incineration, following the same procedure as for bulk waste.
Protocol 3: Decontamination of Glassware and Equipment
This protocol outlines the procedure for cleaning non-disposable laboratory glassware and equipment contaminated with this compound.
Methodology:
-
Initial Rinse: In a chemical fume hood, rinse the glassware or equipment with a suitable solvent that is known to dissolve this compound. This initial rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[1]
-
Triple Rinse: Perform a triple rinse with the chosen solvent.[1] Each rinse should be collected as hazardous waste.
-
Washing: After the solvent rinses, the glassware can typically be washed with soap and water.
-
Final Rinse: A final rinse with distilled water is recommended.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to its final disposition.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Rocaglaol
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Rocaglaol. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals. Given this compound's potent cytotoxic nature, strict adherence to these guidelines is mandatory to minimize exposure risk.
Essential Safety Information at a Glance
Due to its potent biological activity, this compound must be handled with extreme caution.[1][2] Although a specific Safety Data Sheet (SDS) with quantitative exposure limits is not publicly available, its classification as a cytotoxic and antineoplastic agent necessitates the highest level of safety precautions.[2][3] The following table summarizes key known data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₆O₆ | PubChem |
| Molecular Weight | 434.5 g/mol | PubChem[4] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Known Hazards | Cytotoxic, Potent anticancer agent | [1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following equipment is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Minimizes the risk of exposure due to pinholes or tears in a single glove layer. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the solid compound or when there is a risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to contain any potential aerosols or dust.
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area to prevent cross-contamination.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area within the fume hood should be covered with a disposable, absorbent bench liner.
-
Weighing: If handling the solid form, weigh the compound on a tared, disposable weigh boat within the fume hood to minimize the risk of generating dust.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (e.g., a high pH solution or a commercial decontamination agent), followed by a rinse with 70% ethanol.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic agents. |
| Liquid Waste | All solutions containing this compound must be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste. |
All this compound waste must be disposed of through an approved hazardous waste management service.
Emergency Procedures: In Case of Exposure
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
Seek immediate medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H26O6 | CID 393602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
